molecular formula C2H8ClN B1611826 Ethylamine-15N hydrochloride CAS No. 84051-02-5

Ethylamine-15N hydrochloride

Cat. No.: B1611826
CAS No.: 84051-02-5
M. Wt: 82.54 g/mol
InChI Key: XWBDWHCCBGMXKG-FJUFCODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylamine-15N hydrochloride is a useful research compound. Its molecular formula is C2H8ClN and its molecular weight is 82.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethan(15N)amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBDWHCCBGMXKG-FJUFCODESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584039
Record name Ethan(~15~N)amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84051-02-5
Record name Ethan(~15~N)amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84051-02-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Synthesis and Purification of Ethylamine-15N Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethylamine-15N hydrochloride is a critical isotopologue used as a tracer in metabolic studies and a structural probe in solid-state NMR of proteins. Its synthesis presents a unique dual challenge: the high cost of the


 source mandates high atom economy, while the extreme volatility of the free base (Ethylamine, b.p. 16.6°C) creates a high risk of product loss during isolation.

This guide details a Two-Stage "Trap-and-Convert" Protocol . Unlike standard industrial amination, this method prioritizes isotopic conservation over throughput. We utilize the reduction of Acetamide-


 via Lithium Aluminum Hydride (LiAlH

), followed by a cryogenic acid-trap isolation. This route avoids the poly-alkylation issues inherent in direct alkylation and ensures >98% isotopic incorporation.

Strategic Route Analysis

We evaluated three potential pathways. The Amide Reduction route is selected as the superior method for laboratory-scale synthesis.

PathwayMechanismProsConsVerdict
A. Amide Reduction Acetyl Chloride +


Amide

LiAlH

Red.
No over-alkylation; High atom economy; Uses cheapest isotope source (

).
Requires anhydrous conditions; Multi-step.SELECTED
B. Gabriel Synthesis K-Phthalimide-

+ EtBr

Hydrazinolysis
Extremely high purity; No secondary amines.

-Phthalimide is expensive/hard to source; Poor atom economy (phthalyl waste).
Alternative
C. Reductive Amination Acetaldehyde +

+ NaCNBH

Single step.High risk of di/tri-ethylamine formation; Difficult separation.Rejected
Workflow Visualization

The following diagram outlines the logic flow for the selected Amide Reduction pathway, highlighting critical decision points for yield protection.

SynthesisFlow Start Start: 15N-NH4Cl Step1 Acylation (AcCl + Et3N) Start->Step1 DCM, 0°C Inter Intermediate: Acetamide-15N Step1->Inter Yield >90% Step2 Reduction (LiAlH4 / THF) Inter->Step2 Reflux, 6h Quench Alkaline Quench (Liberates Free Base) Step2->Quench Cool to 0°C Trap Cryogenic HCl Trap (Ethanol/HCl) Quench->Trap Distillation (Volatile!) Product Product: Ethylamine-15N HCl Trap->Product Evaporation

Caption: Figure 1. The "Trap-and-Convert" workflow designed to prevent loss of the volatile ethylamine free base.

Materials and Precursors[1][2][3][4][5][6]

  • Ammonium Chloride-

    
    :  (>98 atom % 
    
    
    
    ).[1] The primary nitrogen source.[2]
  • Acetyl Chloride: Freshly distilled.

  • Lithium Aluminum Hydride (LiAlH

    
    ):  1.0 M solution in THF or powder (handled under Argon).
    
  • Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Absolute Ethanol.

  • Gases: Dry Nitrogen or Argon line.

Experimental Protocol

Phase 1: Synthesis of Acetamide-

Objective: Convert the inorganic salt into an organic amide suitable for reduction.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

  • Suspension: Add Ammonium Chloride-

    
      (5.0 g, 92.6 mmol) and anhydrous DCM (100 mL).
    
  • Base Addition: Add Triethylamine (28 mL, 200 mmol, 2.2 eq) to the suspension. Stir vigorously at 0°C (ice bath).

    • Expert Note: The excess base is crucial to scavenge the HCl produced and liberate

      
       in situ.
      
  • Acylation: Dropwise add Acetyl Chloride (7.9 mL, 110 mmol, 1.2 eq) over 30 minutes.

    • Observation: White precipitate (Et

      
      N·HCl) will form immediately.
      
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup:

    • Filter off the solid Et

      
      N·HCl precipitate.[3] Wash the filter cake with DCM.
      
    • Concentrate the filtrate (containing Acetamide-

      
      ) under reduced pressure.
      
    • Purification: Recrystallize the crude residue from ethyl acetate/hexane if necessary, though crude purity is often sufficient.

    • Checkpoint: Confirm formation via IR (Amide I band ~1680 cm

      
      ) or NMR.
      
Phase 2: Reduction and Cryogenic Trapping

Objective: Reduce the amide and capture the volatile amine immediately as a salt.

  • Setup: Flame-dry a 500 mL 3-neck RBF with reflux condenser and dropping funnel. Connect the top of the condenser to a distillation bridge leading to a receiving flask containing 4M HCl in Dioxane or Ethanol (50 mL) cooled to -78°C (Dry ice/acetone).

  • Reagent Prep: Charge the RBF with LiAlH

    
      (7.0 g, 185 mmol) and anhydrous THF (150 mL). Cool to 0°C.
    
  • Addition: Dissolve the Acetamide-

    
      (from Phase 1) in minimal THF (30 mL) and add dropwise to the hydride suspension.
    
    • Caution: Exothermic reaction with hydrogen evolution.

  • Reflux: Heat the mixture to reflux for 12 hours. The amide carbonyl is fully reduced to the methylene group.

  • The "Trap" (Crucial Step):

    • Cool the reaction mixture to 0°C.

    • Carefully quench excess hydride with the Fieser method (n mL H

      
      O, n mL 15% NaOH, 3n mL H
      
      
      
      O) OR simply add saturated NaOH solution slowly.
    • Distillation: Immediately heat the quenched mixture. The free base Ethylamine-

      
        (b.p. 16.6°C) will flash distill out of the alkaline soup.
      
    • Capture: The vapor travels through the bridge and bubbles into the chilled HCl/Ethanol trap. The reaction is instantaneous:

      
      
      
  • Isolation:

    • Evaporate the solvent from the receiving flask.

    • You will obtain a white, hygroscopic solid: Ethylamine-

      
       Hydrochloride .
      

Purification & Characterization

Purification of Hygroscopic Salt

Ethylamine HCl is highly hygroscopic. If the product is sticky or yellow:

  • Dissolve in minimal boiling Absolute Ethanol .

  • Add Anhydrous Diethyl Ether until slightly turbid.

  • Cool to -20°C overnight.

  • Filter quickly under a blanket of dry nitrogen. Store in a desiccator.

Analytical Validation
TechniqueExpected SignalInterpretation

H NMR
(D

O)

1.25 (t, 3H),

2.98 (q, 2H)
Triplet/Quartet coupling confirms ethyl chain.

C NMR

12.0 (CH

),

35.5 (CH

-N)
Characteristic aliphatic shifts.

N NMR

~35-40 ppm (relative to NH

)
Definitive proof of labeling. Doublet coupling to

H may be visible.
Mass Spec (ESI+)

47.08 (M+H)

Standard EtNH

is 46; Shift of +1 confirms

N.
Purification Logic Tree

Purification Raw Crude Product (Post-Evaporation) Check Appearance Check Raw->Check White White Crystalline Solid Check->White Pass Yellow Yellow/Sticky Solid Check->Yellow Fail Dry Vacuum Dry (P2O5 Desiccator) White->Dry Recryst Recrystallize: EtOH / Et2O Yellow->Recryst Recryst->Dry

Caption: Figure 2. Decision matrix for the purification of the hygroscopic hydrochloride salt.

References

  • Org. Synth. 1929, 9, 60. Methylamine Hydrochloride. (Classic protocol for amine-HCl isolation adapted here for ethylamine).

  • Sigma-Aldrich Technical Bulletin. Ethylamine hydrochloride Product Specification. (Reference for physical properties and hygroscopicity).

  • Brainly/Academic Archives. Reduction of Acetamide to Ethylamine via LiAlH4. (General mechanism confirmation).

  • PubChem Compound Summary. Ethylamine Hydrochloride (CID 11198). (Safety and solubility data).

  • Chemistry LibreTexts. Gabriel Synthesis. (Alternative route reference).

Sources

Technical Guide: 15N NMR Characterization of Ethylamine-15N Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the nuclear magnetic resonance (NMR) characteristics of Ethylamine-15N hydrochloride (


). It is designed for analytical chemists and structural biologists requiring precise chemical shift data, coupling constants, and experimental protocols.

N NMR is distinct from 

or

due to its low natural abundance (0.37%) and negative gyromagnetic ratio (

). While the use of

N-enriched ethylamine mitigates sensitivity issues, specific acquisition parameters (inverse gated decoupling, pH control) are critical to prevent signal nulling and to control proton exchange rates.

Part 1: Chemical Shift Specifications

The chemical shift (


) of 

N is highly sensitive to the reference standard used. Two primary scales exist: Liquid Ammonia (preferred for biochemistry/aqueous salts) and Nitromethane (preferred for organic synthesis).
Primary Chemical Shift Data

Compound: this compound Structure:



Solvent EnvironmentReference Standard (

ppm)
Chemical Shift (

, ppm)
MultiplicityNotes
DMSO-

Liquid

42.5 – 45.0 Triplet (

)
Slow exchange allows observation of

.
DMSO-

Nitromethane (

)
-337.5 Triplet (

)
Calculated via conversion (

).

(Acidic pH < 2)
Liquid

43.0 – 44.5 Triplet (

)
Requires low pH to suppress exchange.

(Neutral/Basic)
Liquid

43.0 – 45.0 Singlet (

)
Fast exchange collapses

-coupling.

Critical Note on Referencing: The IUPAC recommendation for


N is nitromethane (

) = 0.0 ppm.[1] However, in aqueous and salt forms, values are frequently reported relative to liquid ammonia. Conversion:

.
Spin-Spin Coupling Constants ( )

The


N nucleus in the hydrochloride salt exhibits strong scalar coupling to the attached protons.
  • One-bond Coupling (

    
    ): 72 – 75 Hz .
    
    • Observation: Visible only in aprotic solvents (DMSO) or highly acidic aqueous solutions where proton exchange is slower than the reciprocal of the coupling constant (

      
      ).
      
  • One-bond Carbon Coupling (

    
    ): 4 – 6 Hz .
    
    • Observation: Visible in

      
      C satellites or specialized experiments.
      

Part 2: Experimental Protocol & Methodology

Achieving high-fidelity


N spectra requires overcoming the Negative Nuclear Overhauser Effect (NOE) . Because 

N has a negative gyromagnetic ratio (

rad

), continuous proton decoupling can nullify or invert the signal.
Sample Preparation (Self-Validating System)

To ensure the spectrum validates the protonation state, follow this logic:

  • Solvent Choice: Use DMSO-

    
      for structural characterization (to see the triplet). Use 
    
    
    
    only if analyzing bulk purity under fast exchange.
  • Concentration: For enriched Ethylamine-15N, 10–20 mM is sufficient.

  • pH Adjustment (Aqueous): If using

    
    , add 1-2 drops of concentrated DCl or HCl.
    
    • Validation: If the peak is a singlet, pH is too high (fast exchange). If the peak is a triplet (

      
       for 
      
      
      
      N, but doublet/triplet for
      
      
      N depending on H count), exchange is suppressed.
Pulse Sequence Selection

Do not use standard proton decoupling (e.g., zgpg30 in Bruker).

  • Method A: Inverse Gated Decoupling (Quantitative)

    • Mechanism:[2][3] Decoupler is ON during acquisition (for line narrowing) but OFF during relaxation delay.

    • Benefit: Eliminates NOE buildup, allowing integration.

    • Parameter: Relaxation delay (

      
      ) must be 
      
      
      
      (typically 10–20 seconds for small amines).
  • Method B: INEPT / DEPT (Sensitivity Enhanced)

    • Mechanism:[2][3] Transfers polarization from sensitive

      
      H to insensitive 
      
      
      
      N.
    • Benefit: Increases signal-to-noise ratio (SNR) by factor of

      
      .
      
    • Parameter: Optimize delay

      
       ms (assuming 
      
      
      
      Hz).
Workflow Diagram

The following diagram illustrates the decision matrix for pulse sequence selection based on the analytical goal.

NMR_Workflow Start Sample: Ethylamine-15N HCl Goal Define Analytical Goal Start->Goal Quant Quantitative Purity / Integration Goal->Quant Need Molar Ratios Struct Structural / Connectivity Goal->Struct Need Signal Strength InvGate Inverse Gated Decoupling (NOE Suppressed) Quant->InvGate INEPT INEPT / DEPT (Polarization Transfer) Struct->INEPT Param1 Delay D1 > 5*T1 (~20s) InvGate->Param1 Param2 Delay = 1/(4J) (~3.4ms) INEPT->Param2 Result Acquire Spectrum Param1->Result Param2->Result

Caption: Decision logic for 15N NMR acquisition. Inverse Gated is required for quantitative integration to negate the negative NOE, while INEPT utilizes J-coupling for maximum sensitivity.

Part 3: Theoretical Framework & Signal Interpretation

The "Negative NOE" Phenomenon

In


N NMR, the gyromagnetic ratio 

is negative. When protons are saturated (decoupled) during the relaxation delay, the Nuclear Overhauser Effect operates via cross-relaxation.
  • Theoretical Enhancement factor:

    
    .
    
  • Result: The signal intensity becomes

    
    .
    
  • Risk: If relaxation mechanisms other than dipolar coupling are present, the signal intensity can fall anywhere between

    
     and 
    
    
    
    , potentially crossing zero (null signal). This is why Inverse Gated decoupling is mandatory for direct observation.
Chemical Shift Influences

The diagram below details the factors shifting the Ethylamine-15N signal.

Shift_Influences N15 Ethylamine-15N Chemical Shift Protonation Protonation (HCl) (+ Charge) Protonation->N15 Prot_Detail Shielding Effect (Upfield Shift) Protonation->Prot_Detail Solvent Solvent Effect (H-Bonding) Solvent->N15 Solv_Detail DMSO: H-bonds stabilize D2O: Fast Exchange Solvent->Solv_Detail Ref Reference Standard (Scale Zero) Ref->N15 Ref_Detail Liq NH3 vs MeNO2 (Diff ~380 ppm) Ref->Ref_Detail

Caption: Factors influencing the observed chemical shift. Protonation generally shields the nitrogen nucleus relative to the free base, while reference choice dictates the absolute ppm value.

Part 4: Applications in Drug Development

  • Metabolic Tracing:

    
    N-Ethylamine is a common fragment in monoamine neurotransmitter analogs. The stability of the 
    
    
    
    N label allows researchers to trace metabolic deamination in vivo using LC-MS or NMR.
  • Fragment-Based Drug Discovery (FBDD): The distinct chemical shift of the ethylamine tail changes upon binding to a protein target. Observing the perturbation of the

    
    N signal (Chemical Shift Perturbation, CSP) confirms ligand binding.
    

References

  • IUPAC Recommendations. (2001). NMR Nomenclature.[4] Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC.[1][5][6] [Link]

  • National Institute of Standards and Technology (NIST). (2024). 15N-NMR Chemical Shifts of Major Chemical Families.[Link]

  • Witanowski, M., et al. (1993). Nitrogen NMR Spectroscopy.[1][2][3][4][5][6][7][8][9][10][11][12] Annual Reports on NMR Spectroscopy, Vol 25. (Standard text for Nitrogen shifts).

  • Levitt, M. H. (2008). Spin Dynamics: Basics of Nuclear Magnetic Resonance. John Wiley & Sons.[3][7][13] (Authoritative source on Inverse Gated Decoupling and Negative NOE).

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of Ethylamine-15N Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectral behavior of Ethylamine-15N hydrochloride (


), a stable isotope-labeled primary amine used extensively as a nitrogen donor in metabolic flux analysis, protein turnover studies, and as an internal standard in quantitative proteomics.

The core of this analysis focuses on the Electron Ionization (EI) fragmentation pathway, specifically the dominant


-cleavage  mechanism. We further address the critical sample preparation steps required to analyze the hydrochloride salt form by Gas Chromatography-Mass Spectrometry (GC-MS) and provide insights into Electrospray Ionization (ESI) behavior for Liquid Chromatography (LC-MS) workflows.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the substrate is the first step in accurate spectral interpretation. The hydrochloride salt is non-volatile and must be dissociated to the free base for GC-MS analysis.

PropertyStandard Ethylamine HClEthylamine-15N HCl
CAS Number 557-66-484051-02-5
Formula


Molecular Weight (Salt) 81.54 g/mol 82.54 g/mol
Molecular Weight (Free Base) 45.08 g/mol 46.08 g/mol
Isotopic Purity Natural Abundance (

)

Key MS Feature Base Peak

Base Peak

Sample Preparation for GC-MS Analysis

Critical Protocol: The hydrochloride salt (


) cannot be analyzed directly by GC-MS as it will decompose thermally in the injector port, leading to irregular peak shapes and contamination. You must liberate the free amine.
Protocol: Headspace Liberation (Recommended)

This method avoids solvent tailing and protects the column from non-volatile chloride salts.

  • Weighing: Accurately weigh 10 mg of Ethylamine-15N HCl into a 20 mL headspace vial.

  • Alkalinization: Add 2 mL of saturated NaOH or KOH solution.

    • Mechanism:[1][2]

      
      
      
  • Sealing: Immediately cap with a PTFE/Silicone septum.

  • Incubation: Heat at 60°C for 10 minutes to drive the volatile ethylamine-15N into the headspace.

  • Injection: Inject 1 mL of the headspace gas (split ratio 10:1 to 50:1) into the GC-MS.[3][4]

EI Fragmentation Mechanics (The Core)

In Electron Ionization (70 eV), aliphatic amines undergo a highly predictable fragmentation driven by the radical cation on the nitrogen.

The Molecular Ion ( )
  • Observation: A weak but discernible peak at

    
     .
    
  • Mechanism: Removal of one non-bonding electron from the nitrogen lone pair.

  • Equation:

    
    
    
Dominant Pathway: -Cleavage

The base peak in the mass spectrum of primary amines arises from the cleavage of the C-C bond adjacent (


) to the nitrogen atom.[5] This is driven by the stability of the resulting iminium ion.
  • Standard Ethylamine:

    
     (Loss of 
    
    
    
    , 15 Da).[6]
  • Ethylamine-15N:

    
     (Loss of 
    
    
    
    , 15 Da).

The nitrogen atom is retained in the charged fragment. Therefore, the +1 Da mass shift from the


 label is observed in the fragment ion.
Secondary Pathway: Inductive Cleavage

A minor pathway involves the loss of the amine radical (


) to form an ethyl cation.
  • Observation: Peak at

    
      (
    
    
    
    ).
  • Significance: This peak does not shift between

    
     and 
    
    
    
    samples because the nitrogen is lost in the neutral fragment. This serves as an excellent internal reference for spectral validation.
Visualization of Fragmentation Pathway

G Start Ethylamine-15N (Free Base) MW: 46 Ionization Electron Impact (70eV) Ionization Start->Ionization MolIon Molecular Ion [M]+. m/z 46 Ionization->MolIon AlphaCleavage α-Cleavage (Rate Determining) MolIon->AlphaCleavage - e- Inductive Inductive Cleavage (Minor Pathway) MolIon->Inductive Fragment1 Base Peak (Iminium Ion) [CH2=15NH2]+ m/z 31 AlphaCleavage->Fragment1 Dominant Path Neutral1 Methyl Radical .CH3 (Neutral) Mass: 15 AlphaCleavage->Neutral1 Fragment2 Ethyl Cation [CH3CH2]+ m/z 29 Inductive->Fragment2 Neutral2 Amine Radical .15NH2 (Neutral) Mass: 17 Inductive->Neutral2

Figure 1: Mechanistic flow of Ethylamine-15N fragmentation showing the origin of the diagnostic m/z 31 peak.

Data Interpretation Summary

When analyzing your GC-MS data, use the following table to validate the isotopic enrichment of your sample.

Ion IdentityFormulaStandard (

) m/z

-Labeled m/z
Shift (

)
Molecular Ion

4546 +1
Base Peak (

-cleavage)

3031 +1
Ethyl Cation

2929 0
Ammonium

1819 +1

Validation Check: Calculate the ratio of


 to 

.
  • In pure Ethylamine-15N,

    
     should be negligible (< 2%).
    
  • Presence of significant

    
     indicates incomplete enrichment or contamination with natural abundance ethylamine.
    

ESI-MS/MS Considerations (LC-MS)

For researchers using LC-MS (e.g., Triple Quadrupole or Q-TOF), the fragmentation physics differ due to the "even-electron" rule.

  • Precursor Ion: You will observe

    
     at 
    
    
    
    .
  • Collision Induced Dissociation (CID):

    • Neutral Loss of Ammonia: The primary transition is often the loss of the isotopic ammonia molecule (

      
      , 18 Da).
      
    • Transition:

      
       (Ethyl cation).
      
    • Note: Unlike EI, the nitrogen is often lost as a neutral species in ESI fragmentation of simple alkylamines, making the fragment ion (m/z 29) identical to the unlabeled standard. Therefore, SIM (Selected Ion Monitoring) of the parent

      
       is preferred over MRM for quantitation unless a derivative is used. 
      

References

  • NIST Mass Spectrometry Data Center. (2023). Ethylamine: Mass Spectrum (Electron Ionization).[7][8] National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for -cleavage mechanisms).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Commercial Suppliers & Technical Utilization of High-Purity Ethylamine-15N Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, DMPK Scientists, and Structural Biologists

Executive Summary: The Isotopic Advantage

Ethylamine-15N hydrochloride (


) is a critical synthon in modern drug development. Unlike its 

counterpart, the stable

isotope (spin ½) is NMR-active without the quadrupolar broadening associated with

, making it indispensable for:
  • Structural Elucidation: Heteronuclear Single Quantum Coherence (HSQC) NMR studies.

  • ADME/Tox Studies: Metabolic tracing where the nitrogen center is a metabolic soft spot (e.g., N-dealkylation).

  • Mass Spectrometry: Internal standards for quantitative bioanalysis (M+1 mass shift).

This guide provides a vetted supplier landscape and a self-validating technical protocol for utilizing this hygroscopic salt in high-value API synthesis.

Technical Specifications & Quality Criteria

Before sourcing, the material must meet specific criteria to ensure experimental success.

ParameterSpecificationTechnical Rationale
Isotopic Enrichment

Lower enrichment leads to complex satellite peaks in NMR and isotopic overlap in MS.
Chemical Purity

Impurities (e.g., ammonium chloride-15N) can compete in coupling reactions.[1]
Form Hydrochloride SaltFree base Ethylamine (

) is a volatile gas/liquid; HCl salt is a stable solid but hygroscopic.
Water Content

(Karl Fischer)
Critical. Excess water hydrolyzes sensitive coupling reagents (e.g., acid chlorides) and alters stoichiometry.

Global Supplier Landscape

The market is bifurcated into primary manufacturers (who perform the enrichment) and catalog distributors.

Tier 1: Primary Manufacturers & Specialized Isotopes

These suppliers typically offer the highest isotopic assurance and batch-specific Certificates of Analysis (CoA).

SupplierProduct CodeEnrichmentPack SizesNotes
Cambridge Isotope Labs (CIL) NLM-101299%0.1g - 1gThe industry "Gold Standard." Excellent CoA detailing water content.
Sigma-Aldrich (Merck/Isotec) 49258299%250mg - 1gHigh availability; global distribution network. Good for routine synthesis.
Eurisotop NLM-1012-PK99%CustomEuropean subsidiary of CIL; ideal for EU-based logistics.
CortecNet CN2040P98-99%VariousStrong focus on NMR applications; often stocks specialized cryo-probes compatible vials.
Tier 2: Secondary Distributors
  • Santa Cruz Biotechnology: Good for small R&D aliquots but often re-package Tier 1 material.

  • LGC Standards: Focuses on pharmaceutical reference standards (GMP grades available upon request).

Strategic Sourcing Decision Tree

Use the following logic to select the appropriate grade and supplier based on your downstream application.

SourcingLogic Start Define Application AppType Application Type? Start->AppType GMP Clinical / GMP Synthesis AppType->GMP Human Use RD R&D / Structural Bio AppType->RD Discovery Custom Req: GMP Documentation (LGC / Custom Synthesis) GMP->Custom Quant Quantitation (MS) or NMR? RD->Quant HighEnrich Req: >99% Enrichment (CIL / Isotec) Quant->HighEnrich NMR (HSQC) StdEnrich Req: >98% Enrichment (CortecNet / Eurisotop) Quant->StdEnrich MS Internal Std

Figure 1: Decision logic for sourcing Ethylamine-15N based on regulatory and technical requirements.

Core Protocol: In Situ Activation & Amide Coupling

Challenge: Ethylamine-15N is supplied as an HCl salt. To react, it must be "free-based." However, liberating the free amine outside the reaction vessel carries a high risk of losing the volatile ethylamine gas (


), leading to poor yields and radioactive waste hazards.

Solution: A "One-Pot In Situ Neutralization" protocol.

Materials
  • Substrate: Carboxylic Acid Drug Intermediate (1.0 eq)

  • Reagent: Ethylamine-15N HCl (1.2 eq)

  • Coupling Agent: HATU or EDC·HCl (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

  • Solvent: Anhydrous DMF or DCM (Dryness is critical).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Weigh the carboxylic acid and HATU into a dry reaction vial under

      
       or Argon.
      
    • Dissolve in anhydrous DMF.

  • Activation:

    • Add 1.0 eq of DIPEA. Stir for 5 minutes to activate the acid (forming the active ester).

  • Salt Addition (The Critical Step):

    • Add the solid Ethylamine-15N HCl directly to the stirring mixture. Do not dissolve it beforehand.

  • Controlled Release:

    • Immediately add the remaining 2.0–3.0 eq of DIPEA.

    • Mechanism:[2] The DIPEA deprotonates the HCl salt, releasing

      
      -Ethylamine directly into the solution where the active ester traps it instantly. This prevents volatilization.
      
  • Workup:

    • Monitor by LC-MS (look for M+1 shift compared to unlabeled standard).

    • Acidic wash (0.1N HCl) to remove excess DIPEA and unreacted amine.

SynthesisWorkflow cluster_0 Step 1: Activation cluster_1 Step 2: Trapping Acid R-COOH ActiveEster Active Ester (In Situ) Acid->ActiveEster + DIPEA (1 eq) HATU HATU HATU->ActiveEster Product R-CO-15NH-Et (Labeled Drug) ActiveEster->Product Salt Et-15NH2 • HCl (Solid) FreeAmine Et-15NH2 (Transient) Salt->FreeAmine Deprotonation Base DIPEA (2-3 eq) Base->FreeAmine FreeAmine->Product Fast Capture

Figure 2: Reaction workflow preventing the loss of volatile 15N-Ethylamine gas.

Quality Control & Validation

Trust but verify. Commercial labels can be wrong, or hygroscopic degradation may have occurred.

Validation Protocol
  • Proton NMR (

    
    -NMR): 
    
    • Dissolve a small aliquot in DMSO-

      
      .
      
    • Diagnostic Signal: Look for the amide proton doublet (or triplet depending on coupling). The

      
       scalar coupling (
      
      
      
      ) is typically 90–95 Hz .
    • Validation: If you see a singlet or broad peak without the characteristic wide splitting, the enrichment is compromised, or you have accidentally used

      
       material.
      
  • Mass Spectrometry:

    • Run the unlabeled precursor side-by-side.

    • Confirm the parent ion is exactly

      
      .
      
    • Note: If using high-res MS, the mass difference between

      
       (15.0001 Da) and 
      
      
      
      (14.0031 Da) is ~0.997 Da.

Handling & Storage (The "Dry" Rule)

Ethylamine hydrochloride is hygroscopic .

  • Storage: Store at RT or

    
     in a desiccator.
    
  • Handling:

    • Ideally, weigh inside a glovebox.

    • If a glovebox is unavailable, allow the bottle to equilibrate to room temperature before opening to prevent condensation.

    • Re-seal immediately with Parafilm.

  • Consequence of Moisture: If the salt absorbs water, the molecular weight effectively increases. Weighing 100mg of "wet" salt means you are adding less than 1.2 equivalents of amine, leading to incomplete conversion of your expensive drug intermediate.

References

  • PubChem. Ethylamine-15N Compound Summary. National Library of Medicine. [Link]

  • Eurisotop. Stable Isotope Labeled Compounds for Research. [Link]

  • CortecNet. NMR Consumables and Stable Isotopes. [Link]

Sources

The 0.37% Factor: Managing 15N Natural Abundance in High-Precision Analytics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and structural biology, the "background" is rarely empty. Nitrogen-15 (


N), with a natural abundance of approximately 0.368% , is often treated as a negligible baseline variable. However, in modern high-sensitivity assays—specifically Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS)—this isotope creates significant spectral artifacts.

For the drug development professional, ignoring


N natural abundance leads to two critical failures:
  • False Positives in Impurity Profiling:

    
    N satellites in 
    
    
    
    H NMR mimic low-level impurities (0.1–0.5%), potentially triggering unnecessary regulatory flags.
  • Quantification Errors in Proteomics: The "M+1" isotopic envelope in mass spectrometry distorts quantitative ratios in stable isotope labeling experiments (e.g., SILAC).

This technical guide provides the mechanistic understanding and experimental protocols required to identify, decouple, and correct for


N background signals.

Part 1: The Physics of the Background

To control the signal, one must understand the source. Nitrogen exists primarily as


N (99.632%), which is NMR active (

) but quadrupolar, resulting in broad, often invisible lines in high-resolution contexts.

N (

) is the "quiet" isotope that becomes loud in high-precision settings.
Table 1: Nitrogen Isotope Properties relevant to Background Signals
PropertyNitrogen-14 (

N)
Nitrogen-15 (

N)
Impact on Analytics
Natural Abundance 99.632%0.368% The 0.368% creates "satellite" peaks and M+1 MS signals.
Spin Quantum Number (

)
1 (Integer)1/2 (Half-Integer)

N couples sharply to

H;

N decouples via relaxation.
Gyromagnetic Ratio (

)
1.93-2.71Negative

for

N complicates polarization transfer (INEPT).
J-Coupling (

)
~60 Hz (Broad)~90 Hz (Sharp) The source of the "satellite doublet" in

H NMR.

Part 2: NMR Spectroscopy – The Satellite Trap

In


H qNMR (Quantitative NMR), the limit of detection (LOD) and limit of quantification (LOQ) are often pushed to 0.01%–0.1% to meet ICH guidelines for impurity reporting.
The Mechanism: N Satellites

Protons attached to nitrogen (amides, amines) exhibit a strong scalar coupling to the nitrogen nucleus.

  • The Majority (

    
    N-
    
    
    
    H):
    Due to the rapid quadrupolar relaxation of
    
    
    N, the scalar coupling is "self-decoupled." The proton signal appears as a singlet (or broadened singlet).
  • The Minority (

    
    N-
    
    
    
    H):
    The 0.37% of molecules containing
    
    
    N do not relax rapidly. They display a full doublet split by the coupling constant
    
    
    (typically 90 Hz).

The Result: Two small peaks appear at roughly ±45 Hz from the main amide peak. Each satellite has an integral of ~0.18% of the parent peak. This sits dangerously close to the 0.1% reporting threshold for drug impurities.

Visualization: The Satellite vs. Impurity Decision Tree

G Start Unknown Peak Detected (< 0.5% Intensity) CheckPos Is peak position +/- 45Hz from Main Peak? Start->CheckPos CheckSym Is there a symmetric partner peak? CheckPos->CheckSym Yes ResultImp Signal Persists CheckPos->ResultImp No Decouple Run 15N-Decoupled 1H Experiment CheckSym->Decouple Yes CheckSym->ResultImp No ResultSat Signal Collapses into Main Peak Decouple->ResultSat Satellites Vanish Decouple->ResultImp Peak Remains Conclusion1 Conclusion: 15N Satellite (Ignore) ResultSat->Conclusion1 Conclusion2 Conclusion: True Chemical Impurity ResultImp->Conclusion2

Figure 1: Decision logic for distinguishing


N satellites from genuine chemical impurities in pharmaceutical qNMR.
Protocol A: Broadband N Decoupling in H NMR

To eliminate these satellites for accurate integration, one must apply heteronuclear decoupling during acquisition. This is not standard in basic proton parameters.

Scope: Removing


N satellites to clean up baselines for qNMR.
Prerequisites:  Probe capable of tuning to 

N (Broadband or Inverse probe).
  • Calibrate the 90° Pulse: Determine the P90 for

    
    N on the decoupling channel (usually f3 or f2).
    
    • Tip: Use a standard Urea-

      
      N sample.
      
  • Select Decoupling Sequence:

    • GARP (Globally Optimized Alternating-Phase Rectangular Pulses): The industry standard. Robust but heats the sample.

    • WURST (Wideband, Uniform Rate, Smooth Truncation): Adiabatic decoupling. Better for wide spectral ranges and generates less heat (critical for salty biological samples).

  • Parameter Setup (Bruker TopSpin notation):

    • cpdprg2 = garp (or wurst)

    • pcpd2 = [Calibrated 90° pulse length for decoupling]

    • pl12 = [Power level calculated for decoupling]

    • O2P = Center of the amide region (typically 115–120 ppm).

  • Acquisition:

    • Execute zg (standard pulse).

    • Verification: The satellites at ±45 Hz should vanish, and the main amide peak intensity should increase slightly (by ~0.37%).

Part 3: Mass Spectrometry – The Isotopic Envelope

In Mass Spectrometry, natural abundance


N is not a discrete satellite; it is a statistical probability that shifts the mass of the entire molecular population.
The Mechanism: The M+1 Probability

For a small molecule, the "Monoisotopic Peak" (M) is dominant. However, as the number of nitrogen atoms (


) increases, the probability of incorporating at least one 

N atom increases.

The intensity of the M+1 peak relative to M (due to Nitrogen) can be approximated by:



Example:

  • Small Drug (2 Nitrogens): M+1 contribution = ~0.7%. (Negligible for ID, relevant for quant).

  • Peptide (50 Nitrogens): M+1 contribution = ~18.4%.

  • Protein (Large): The monoisotopic peak (all

    
    N) may vanish entirely; the "center of mass" of the isotopic envelope shifts to heavier masses.
    
Diagram: The Isotopic Envelope Shift

MS cluster_0 Small Molecule (2N) cluster_1 Peptide (50N) cluster_2 S1 Mass Intensity M (14N) 100% M+1 (15N) ~0.7% M+2 ~0.0% S2 Mass Intensity M (14N) 100% M+1 (15N) ~18.4% M+2 (Two 15N) ~1.6% I1 Quantification Error if window is too narrow S2->I1 Accumulation of Isotope Probability

Figure 2: The shift in isotopic distribution intensity as Nitrogen count increases.

Protocol B: Isotopic Correction in Quantitative MS

When performing quantitative studies (e.g., comparing a "Light" drug vs. a "Heavy"


N-labeled internal standard), the natural abundance of the Light version contributes signal to the Heavy channel.

Workflow:

  • Calculate Theoretical Distribution: Use the Brauman algorithm or polynomial expansion to predict the exact isotopic envelope of the unlabeled analyte based on its formula (

    
    ).
    
  • Determine the Cross-Talk: Identify the percentage of the "Light" (Natural Abundance) envelope that overlaps with the "Heavy" (Labeled) quantification window.

    • Note: If your labeled standard is

      
       Da, check the M+4 abundance of the natural analyte.
      
  • Mathematical Subtraction:

    
    
    
    • Where

      
       is the theoretical fractional abundance of the natural isotope at the heavy mass.
      

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Isotopic Compositions of the Elements 2013." Pure and Applied Chemistry, 2016.

  • Keeler, J. "Understanding NMR Spectroscopy." Wiley, 2nd Edition, 2010. (Chapter 8: Heteronuclear NMR and Decoupling).
  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

  • Kind, T., & Fiehn, O. "Metabolite identification in mass spectrometry." Bioanalysis, 2010. (Discusses isotopic pattern matching).

  • NIST. "Atomic Weights and Isotopic Compositions for All Elements."

Methodological & Application

Application Note: Advanced 15N Labeling Strategies Utilizing Ethylamine-15N Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Feasibility

The Challenge of Ethylamine as a Nitrogen Source

Standard uniform


-labeling of proteins in Escherichia coli typically utilizes 

(Ammonium Chloride)
as the sole nitrogen source in M9 minimal media. The use of Ethylamine-15N Hydrochloride represents a specialized, non-canonical labeling strategy.

Critical Scientific Context: Wild-type E. coli strains (such as BL21 or K-12) do not efficiently utilize ethylamine as a sole nitrogen source under standard conditions. The metabolic assimilation of nitrogen from ethylamine requires the activity of Copper-Containing Amine Oxidases (e.g., TynA/MaoA) , which catalyze the oxidative deamination of ethylamine to release


 (ammonia) and acetaldehyde.

Therefore, this protocol addresses two distinct experimental objectives:

  • Metabolic Tracing/Uniform Labeling: Requires specific strain adaptation or engineering to upregulate amine oxidases.

  • Site-Specific Side Chain Labeling: Utilizing ethylamine as a substrate for enzymatic conjugation (e.g., Transglutaminase-mediated) in vivo or post-purification.

This guide focuses on the Metabolic Incorporation Protocol , assuming the user intends to utilize Ethylamine-15N as the nitrogen donor for protein synthesis.

Part 2: Metabolic Pathway & Logic

To achieve high-yield expression using Ethylamine-15N, we must bridge the gap between the precursor (Ethylamine) and the amino acid biosynthetic machinery (Glutamate/Glutamine).

Nitrogen Flux Diagram

The following diagram illustrates the necessary catabolic steps to release


 from ethylamine for protein synthesis.

NitrogenFlux Ethylamine Ethylamine-15N (Source) MaoA Amine Oxidase (TynA/MaoA) Ethylamine->MaoA Transport (Uptake) Ammonia 15N-Ammonia (Intermediate) MaoA->Ammonia Oxidative Deamination Acetaldehyde Acetaldehyde (Byproduct) MaoA->Acetaldehyde Glutamate 15N-Glutamate Ammonia->Glutamate GS/GOGAT Pathway Protein Uniformly 15N-Labeled Protein Glutamate->Protein Transamination & Translation

Figure 1: Metabolic flux of Nitrogen-15 from Ethylamine to Protein. Note the critical dependence on Amine Oxidase activity.

Part 3: Experimental Protocol

Phase A: Pre-requisites & Strain Selection

Warning: Do not use standard BL21(DE3) without adaptation.

  • Recommended Strains: Strains capable of utilizing primary amines (e.g., E. coli W3110 or specific environmental isolates).

  • Genetic Engineering: If using BL21, co-expression of the tynA (amine oxidase) gene on a compatible plasmid is recommended to ensure efficient release of

    
    .
    
Phase B: Media Preparation (Modified M9-Ethylamine)

Standard M9 media contains 1.0 g/L


. We must substitute this with an equimolar amount of nitrogen from Ethylamine-15N HCl.

Molar Calculation:

  • MW

    
    .
    
  • MW Ethylamine-

    
     HCl (
    
    
    
    )
    
    
    .
  • Target Concentration: ~18.7 mM Nitrogen (equivalent to 1g/L

    
    ).
    
  • Required Ethylamine-15N HCl:

    
    .
    

Table 1: Modified M9-Ethylamine Media Composition (Per Liter)

ComponentQuantityNotes
Ethylamine-15N HCl 1.54 g Sole Nitrogen Source

12.8 gPhosphate Buffer

3.0 gPhosphate Buffer
NaCl0.5 gOsmotic Balance
Glucose (Carbon Source)4.0 gUse

-Glucose if double labeling

(1M Stock)
2.0 mLAdd after autoclaving

(1M Stock)
0.1 mLAdd after autoclaving
Thiamine (Vit B1)10 mgEssential for K-12 derived strains
AntibioticsAs req.Carbenicillin/Kanamycin
Phase C: Adaptation & Culture Protocol

Step 1: Adaptation (Critical for Ethylamine Utilization) Since ethylamine is a poor nitrogen source, cells must be "trained" to upregulate the necessary catabolic enzymes.

  • Inoculate a single colony into 5 mL LB media (rich media). Grow for 6 hours.

  • Pellet cells (3,000 x g, 5 min) and wash 2x with M9 salts (no nitrogen).

  • Resuspend in 5 mL of M9-Ethylamine Media containing a trace amount (0.05 g/L) of

    
     to jumpstart growth.
    
  • Incubate at 37°C overnight. Growth will be slower than standard M9.

Step 2: Main Culture Inoculation

  • Dilute the adapted overnight culture 1:100 into 1 L of fresh M9-Ethylamine Media (containing only Ethylamine-15N).

  • Incubate at 37°C / 250 RPM.

  • Monitor Growth: Lag phase may be extended (2–4 hours). Log phase growth rates will be lower (

    
    ).
    

Step 3: Induction

  • When

    
     reaches 0.6–0.8, induce protein expression (e.g., IPTG 0.5 mM).
    
  • Temperature Shift: Lower temperature to 25°C or 18°C.

    • Reasoning: Slower growth reduces metabolic burden, allowing the rate-limiting amine oxidase step to keep up with nitrogen demand for protein synthesis.

  • Harvest after 12–16 hours.

Part 4: Alternative Application (Site-Specific Labeling)

If the objective is not uniform labeling but rather attaching the ethylamine moiety to specific residues (Glutamine), the protocol changes entirely to an enzymatic approach utilizing Microbial Transglutaminase (MTG) .

Protocol Summary:

  • Express and purify the target protein (unlabeled) in standard media.

  • Reaction Mix:

    • Target Protein (

      
      )
      
    • Ethylamine-15N HCl (

      
      , excess)
      
    • Microbial Transglutaminase (

      
      )
      
    • Buffer: 50 mM Tris-HCl, pH 8.0

  • Incubation: 4 hours at 37°C or Overnight at 4°C.

  • Mechanism: MTG catalyzes the acyl transfer between the

    
    -carboxamide group of Glutamine and the primary amine of Ethylamine-15N, resulting in 
    
    
    
    -ethyl-glutamine
    side chains.

Part 5: Quality Control & Validation

To validate the incorporation of


 from ethylamine:
  • Mass Spectrometry (Intact Mass):

    • Compare the mass of the purified protein against a natural abundance control.

    • Calculation:

      
      .
      
  • HSQC NMR:

    • Collect a

      
       HSQC spectrum.
      
    • Success Criteria: Well-dispersed peaks corresponding to the backbone amides.

    • Failure Mode: If the spectrum is blank or weak, the strain failed to metabolize ethylamine. Check the tynA/maoA activity or revert to

      
      .
      

References

  • M9 Minimal Media Standards

    • Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual.
  • Amine Utilization in E.

    • Kurihara, S., et al. (2010). "A novel putrescine utilization pathway involves -glutamylated intermediates of Escherichia coli K-12." Journal of Biological Chemistry.
  • Transglutaminase Labeling

    • Kamiya, N., et al. (2011). "Transglutaminase-mediated protein immobilization to casein nanospheres.
  • Isotope Labeling Guides

    • Cambridge Isotope Laboratories.[1] "Strategies for Protein Labeling."

Sources

High-Precision Metabolic Labeling using Ethylamine-15N Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Scope

This technical guide details the application of Ethylamine-15N hydrochloride (


) as a stable isotope tracer for in vivo metabolic labeling. While 

-ammonium salts are common for global nitrogen tracking, Ethylamine-15N is a high-specificity probe used primarily to investigate alkylamine metabolism and biosynthetic pathways involving ethylamine moieties .

Primary Applications:

  • Plant Physiology: Elucidating the biosynthesis of L-Theanine (

    
    -glutamylethylamide) in Camellia sinensis (Tea), where ethylamine is a rate-limiting precursor.
    
  • Drug Development (ADME): Tracking the metabolic fate of ethylamine-containing pharmacophores (e.g., N-dealkylation mechanisms) in mammalian models.

Chemical Profile & Handling

Compound: this compound CAS: 84051-02-5 (Labeled) Enrichment:


[1]
ParameterSpecificationCritical Handling Note
Form White crystalline solidHighly hygroscopic; store in desiccator at RT.
Solubility Soluble in water, ethanolDissolve immediately prior to use to prevent hydrolysis/exchange.
Acidity Weakly acidic (HCl salt)CRITICAL: Must be buffered to pH 5.8–7.4 before in vivo administration to prevent tissue necrosis.
Detection NMR (

), MS (

)

has a negative gyromagnetic ratio; requires specific NMR pulse sequences (e.g., INEPT).

Core Application: Theanine Biosynthesis in Camellia sinensis

The most authoritative use of Ethylamine-15N is determining the flux of Theanine synthesis. Theanine is synthesized from Glutamate and Ethylamine via the enzyme Theanine Synthetase (Ts) (EC 6.3.1.6).[2]

Mechanistic Pathway

The following diagram illustrates the incorporation of the


 label into the L-Theanine scaffold.

TheaninePathway Alanine L-Alanine ADC Alanine Decarboxylase Alanine->ADC Ethylamine Ethylamine-15N (Tracer Input) ADC->Ethylamine Endogenous Route TS Theanine Synthetase (Ts) (EC 6.3.1.6) Ethylamine->TS ATP -> ADP + Pi Glutamate L-Glutamate Glutamate->TS Theanine L-Theanine-15N (M+1 Detected) TS->Theanine Amide Bond Formation

Figure 1: The biosynthetic pathway of L-Theanine. The red node indicates the entry point of the exogenous


 tracer, which bypasses the endogenous decarboxylation step to directly probe Synthetase activity.
Experimental Protocol: Hydroponic Pulse-Chase

Objective: To quantify the rate of ethylamine incorporation into theanine in tea seedling roots.

Step 1: Pre-Culture Preparation
  • Plant Material: Use 6 to 10-week-old Camellia sinensis seedlings.

  • Starvation: Transfer seedlings to a nitrogen-free Hoagland’s solution for 48 hours prior to labeling. This depletes endogenous nitrogen pools, maximizing tracer uptake.

Step 2: Tracer Solution Preparation
  • Concentration: Prepare a 2.0 mM Ethylamine-15N solution.

  • Buffering (Crucial):

    • Dissolve 16.4 mg of Ethylamine-15N HCl in 100 mL of N-free nutrient solution.

    • Check pH.[3] It will be acidic.

    • Adjust to pH 5.8 using dilute KOH. Failure to adjust pH will damage root hairs and inhibit uptake.

Step 3: Pulse Labeling
  • Submerge seedling roots in the Tracer Solution.

  • Incubation: Maintain for 6, 12, or 24 hours (Time-course).

  • Environmental Control: Keep under constant light (200 µmol m⁻² s⁻¹) at 25°C to drive transpiration-pull, facilitating transport.

Step 4: Harvest & Quenching
  • Remove seedlings and wash roots

    
     with ice-cold distilled water to remove surface tracer.
    
  • Separate roots, stems, and leaves.

  • Snap Freeze: Immediately immerse tissues in liquid nitrogen to halt enzymatic activity (preventing Theanine hydrolysis).

  • Lyophilize (freeze-dry) samples for extraction.

Analytical Workflows

Extraction Protocol[4]
  • Grind lyophilized tissue (50 mg) to a fine powder.

  • Add 2 mL of 80% Methanol (aq) .

  • Sonicate for 20 minutes at 4°C.

  • Centrifuge at

    
     for 10 minutes.
    
  • Filter supernatant (0.22 µm PTFE filter) for LC-MS or evaporate and reconstitute in

    
     for NMR.
    
LC-MS/MS Quantification

Principle: Detection of the mass shift from natural Theanine (


 175) to 

-labeled Theanine (

176).
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • Target Transitions:

AnalytePrecursor (

)
Product (

)
Interpretation
Endogenous Theanine 175.1129.1Loss of ethylamine group (natural)

-Theanine
176.1 129.1Loss of

-ethylamine group

Note: If the fragment ion retains the label, the product would be 47.0 (Ethylamine-15N) vs 46.0. However, in Theanine, the dominant fragment is often the glutamate backbone (129), meaning the label is lost in the neutral loss. Therefore, Precursor Ion selection is critical .

NMR Validation ( HSQC)

For structural confirmation, use Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.

  • Signal: Look for the cross-peak corresponding to the ethyl-group amide nitrogen.

  • Chemical Shift: The

    
     signal for the amide nitrogen in Theanine typically appears around 120–125 ppm  (referenced to liquid NH
    
    
    
    ).

Secondary Application: Mammalian Drug Metabolism

Ethylamine-15N is used to synthesize labeled drug candidates to study N-dealkylation by Cytochrome P450s or Monoamine Oxidases (MAO).

Experimental Workflow:
  • Synthesis: React Ethylamine-15N with the drug scaffold (e.g., via reductive amination).

  • Administration: IV bolus to rats/mice (1–5 mg/kg).

  • Sampling: Collect plasma and urine at

    
     hours.
    
  • Analysis:

    • Intact Drug: Detect

      
       peak.
      
    • Metabolite (Dealkylation): If the ethyl group is removed, the remaining drug core returns to

      
       mass, while the cleaved ethylamine (or oxidized acetaldehyde) carries the label (or loses it if N is released as 
      
      
      
      ).
    • Urine: Check for

      
      -labeled urea if the amine is fully catabolized.
      

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Root Necrosis Acidity of HCl saltEnsure pH is adjusted to 5.8 using KOH/NaOH before feeding.
Low Enrichment High endogenous NExtend N-starvation period to 72h prior to labeling.
Signal Scrambling TransaminationUse shorter pulse times (e.g., 2-4h) to catch direct incorporation before metabolic recycling.
No MS Signal Ion SuppressionDilute samples 1:10; check ESI source settings for low-mass amines.

References

  • Ashihara, H. (2015).[4] "Occurrence, Biosynthesis and Metabolism of Theanine (

    
    -Glutamyl-L-ethylamide) in Plants: A Comprehensive Review." Natural Product Communications. Link
    
  • Deng, W.W., Ogita, S., & Ashihara, H. (2009).[4][5] "Ethylamine Content and Theanine Biosynthesis in Different Organs of Camellia sinensis Seedlings." Zeitschrift für Naturforschung C. Link

  • Deng, W.W., et al. (2008). "Biosynthesis of theanine (

    
    -ethylamino-l-glutamic acid) in seedlings of Camellia sinensis." Phytochemistry Letters. Link
    
  • Cheng, S., et al. (2017).[6] "Studies on the Biochemical Formation Pathway of the Amino Acid L-Theanine in Tea (Camellia sinensis) and Other Plants." Journal of Agricultural and Food Chemistry. Link

  • Thermo Fisher Scientific. "Safety Data Sheet: Ethylamine Hydrochloride." Link

Sources

Ethylamine-15N hydrochloride as a nitrogen source in minimal media for protein expression

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specialized use of Ethylamine-15N Hydrochloride as an alternative nitrogen source for protein expression. While


NH

Cl is the industry standard, Ethylamine-15N is utilized in specific metabolic flux studies, for expression in amine-catabolizing hosts (e.g., Pseudomonas, Methylotrophs, or adapted E. coli), and in investigations of nitrogen scavenging pathways (NtrC regulon).

N via Ethylamine Utilization Pathways

Executive Summary

This guide details the methodology for using This compound (


N-EtNH

Cl)
as the sole or supplementary nitrogen source in minimal media (M9-based) for the expression of isotopically labeled proteins.

Unlike standard Ammonium Chloride (


NH

Cl) labeling, Ethylamine-15N utilization requires the activation of specific amine scavenging pathways (e.g., amine oxidases or transaminases). This method is primarily applied in:
  • Metabolic Flux Analysis: Tracing nitrogen assimilation through non-canonical entry points.

  • Controlled Growth Expression: Utilizing the slower metabolic processing of alkylamines to reduce inclusion body formation by limiting translation rates.

  • Specialized Host Expression: Protein production in Pseudomonas putida, Streptomyces, or engineered E. coli strains capable of catabolizing alkylamines.

Scientific Mechanism & Rationale

The Nitrogen Assimilation Pathway

In standard minimal media, E. coli assimilates ammonia directly via Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT). When Ethylamine is provided as the nitrogen source, the bacteria must first convert it to ammonia or transfer the nitrogen via transamination.

For E. coli (under nitrogen limitation) and other amine-utilizing bacteria, the pathway typically involves Amine Oxidases (e.g., copper-containing amine oxidases) or specific dehydrogenases.

Key Reaction:



The released


NH

is then assimilated into the central nitrogen pool (Glutamate/Glutamine).
Advantages of Ethylamine-15N
  • Intracellular Ammonia Generation: Unlike adding bulk NH

    
    Cl, ethylamine metabolism generates ammonia intracellularly and gradually. This "slow-release" mechanism can prevent rapid pH shifts in the media often seen with ammonium uptake.
    
  • Reduced Translation Speed: The metabolic bottleneck of converting ethylamine to ammonia slows bacterial growth and protein translation, potentially improving the folding of complex, aggregation-prone proteins (similar to lowering temperature).

Experimental Workflow Visualization

The following diagram illustrates the metabolic flow and the critical adaptation step required when switching from rich media to Ethylamine-based minimal media.

Ethylamine_Pathway Media Media: Ethylamine-15N Transport Transport (Permease) Media->Transport Intracellular Intracellular Ethylamine-15N Transport->Intracellular Enzyme Amine Oxidase / Dehydrogenase Intracellular->Enzyme Ammonia 15N-Ammonia (Released) Enzyme->Ammonia Oxidative Deamination Acetaldehyde Acetaldehyde (Carbon Source) Enzyme->Acetaldehyde Glutamate 15N-Glutamate (Central Pool) Ammonia->Glutamate GS/GOGAT Pathway Protein 15N-Labeled Protein Glutamate->Protein Transamination & Translation

Figure 1: Metabolic assimilation of Ethylamine-15N. Note the enzymatic conversion required before nitrogen enters the biosynthetic pool.

Detailed Protocol: Expression in M9-Ethylamine Media

Materials Required
ReagentSpecificationConcentration (Stock)Final Conc.
Ethylamine-15N HCl >98% atom

N
Powder10–20 mM
M9 Salts (5X) Nitrogen-Free 5X Stock1X
Glucose (13C opt.) Carbon Source20% (w/v)0.4%
MgSO

Magnesium Source1 M2 mM
CaCl

Calcium Source1 M0.1 mM
Thiamine (Vit B1) Vitamin Supplement10 mg/mL10

g/mL
Micronutrients Trace Metals1000X1X

Critical Note on M9 Salts: Standard M9 salts often contain NH


Cl.[1] You must  prepare "Modified M9 Salts" excluding NH

Cl and replace it with NaCl (0.5 g/L) to maintain osmolarity.
Media Preparation (Per 1 Liter)
  • Prepare Base: Autoclave 750 mL of Milli-Q water in a 2L baffled flask.

  • Add Salts: Aseptically add 200 mL of sterile Nitrogen-Free 5X M9 Salts.

  • Add Nitrogen Source: Dissolve 0.81 g to 1.63 g of Ethylamine-15N HCl (corresponds to ~10-20 mM) in 10 mL water, filter sterilize (0.22

    
    m), and add to the flask.
    
    • Note: 1 g/L is a standard starting point. Higher concentrations (>2 g/L) may inhibit growth due to amine toxicity in non-adapted strains.

  • Supplements: Add Glucose, MgSO

    
    , CaCl
    
    
    
    , Thiamine, and Micronutrients.
  • Antibiotics: Add appropriate antibiotics (e.g., Ampicillin 100

    
    g/mL).
    
Step-by-Step Expression Protocol
Phase 1: Pre-Culture & Adaptation (Day 1)

Causality: Bacteria grown in rich media (LB) repress amine utilization genes. Direct transfer to M9-Ethylamine will result in a massive lag phase or cell death.

  • Inoculate a single colony into 5 mL LB media (with antibiotic). Grow for 6–8 hours at 37°C.

  • Wash Step: Centrifuge 1 mL of LB culture (3000 x g, 5 min). Discard supernatant. Resuspend pellet in 1 mL of Nitrogen-Free M9 salts . Repeat once to remove trace amino acids.

  • Adaptation Culture: Inoculate the washed cells into 10 mL of M9-Ethylamine Media .

  • Incubate overnight at 37°C, 250 rpm.

    • Observation: Growth will be slower than NH

      
      Cl cultures. Expect OD
      
      
      
      to reach 1.0–2.0 after 12–16 hours.
Phase 2: Main Culture & Induction (Day 2)[2]
  • Inoculate the main 1L M9-Ethylamine culture with the 10 mL adaptation culture (1:100 dilution).

  • Monitor OD

    
    .[1][2][3]
    
    • Self-Validating Check: If OD does not double every 90–120 minutes, check pH. Ethylamine metabolism releases ammonia, but if the balance is off, pH can drift.

  • Induction: When OD

    
     reaches 0.6–0.8 , induce expression (e.g., IPTG 0.5 mM).
    
  • Expression Phase: Lower temperature to 20–25°C and incubate for 12–18 hours.

    • Reasoning: Slower nitrogen release complements lower temperature to maximize solubility.

Phase 3: Harvest
  • Centrifuge cells (5000 x g, 15 min, 4°C).

  • Proceed to lysis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Growth (Lag > 12h) Lack of Amine Oxidase induction or toxicity.Use a "Spike-in" method: Start with 1 mM

NH

Cl to jumpstart growth, then rely on Ethylamine-15N for the bulk phase.
pH Drift (Alkaline) Accumulation of excess ammonia or unbuffered amine.Ensure M9 buffering capacity (Na

HPO

/KH

PO

) is standard (64g/15g per L of 5X stock).[1]
Low Protein Yield Nitrogen starvation limits translation.Feed-batch approach: Add another 0.5 g Ethylamine-15N at induction.

References

  • Reitzer, L. (2003). Nitrogen assimilation and global regulation in Escherichia coli. Annual Review of Microbiology, 57, 155-176. Link

  • Zimmer, D. P., et al. (2000). Nitrogen regulatory protein C-controlled genes of Escherichia coli: Scavenging as a defense against nitrogen limitation. Proceedings of the National Academy of Sciences, 97(26), 14674-14679. Link

  • Turlin, E., et al. (2006). Ethanolamine Utilization in Salmonella enterica Serovar Typhimurium.[4] Journal of Bacteriology, 188(3), 1005-1011. (Context on alkylamine utilization pathways). Link

  • Mok, W. W., et al. (2014). Comprehensive evaluation of isotopic labeling strategies for NMR studies of proteins. Journal of Biomolecular NMR, 60(1), 13-28. Link

Disclaimer: Ethylamine is a volatile amine. Handle the hydrochloride salt in a fume hood before dissolution. Ensure local biosafety regulations are followed when using genetically modified organisms with alternative metabolic pathways.

Sources

Application Note: Strategic Surface Labeling of Proteins using Ethylamine-15N Hydrochloride for NMR Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-impact utilization of Ethylamine-15N Hydrochloride for post-translational protein modification. Unlike standard metabolic labeling (which labels the entire backbone), this reagent enables targeted surface labeling , allowing for the study of high-molecular-weight complexes, protein-protein interactions (PPIs), and surface electrostatics with reduced spectral crowding.


-EtNH

Cl) Methodology: Post-Translational Chemical & Enzymatic Modification

Executive Summary

In modern structural biology, determining the interaction interfaces of large protein complexes (>50 kDa) by NMR is often limited by spectral crowding and line broadening. This compound offers a strategic solution as a high-sensitivity, cost-effective probe for post-expression labeling .

By coupling this isotope-labeled amine to specific surface residues (Glutamine via Transglutaminase or Aspartate/Glutamate via EDC/NHS chemistry), researchers can generate a "sparse" 2D


 HSQC spectrum that exclusively reports on the protein surface. This technique is critical for:
  • Epitope Mapping: Rapidly identifying ligand-binding sites without full backbone assignment.

  • Solubility Screening: Monitoring surface aggregation states.

  • High-MW Systems: Observing surface dynamics in complexes that are otherwise too large for standard NMR.

Mechanistic Principles

The Chemical Advantage

Ethylamine-15N (


) acts as a nucleophile. When coupled to a protein, it introduces an ethyl-amide side chain. The 

moiety provides a sharp, sensitive NMR signal distinct from the protein backbone.
Two Primary Labeling Pathways
  • Enzymatic Specificity (Transglutaminase): Microbial Transglutaminase (mTG) catalyzes the acyl-transfer reaction between the

    
    -carboxamide of Glutamine (Gln)  and a primary amine. Using Ethylamine-15N replaces the amide nitrogen, converting Gln side chains into 
    
    
    
    .
    • Target: Surface exposed Glutamines.

    • Result: Site-specific labeling with minimal perturbation.

  • Chemical Global Mapping (Carboxyl Coupling): Carbodiimide (EDC) activation of Aspartate (Asp) and Glutamate (Glu) carboxyls allows nucleophilic attack by Ethylamine-15N.

    • Target: All surface acidic residues and the C-terminus.

    • Result: A comprehensive "electrostatic surface map" useful for studying PPI interfaces.

Visualization of Workflows

The following diagram illustrates the decision matrix and chemical pathways for using Ethylamine-15N.

G cluster_legend Legend Start Target Protein (Unlabeled or 2H-labeled) Choice Select Labeling Strategy Start->Choice TGase Enzymatic Pathway (Transglutaminase) Choice->TGase High Specificity Needed Chem Chemical Pathway (EDC/NHS Coupling) Choice->Chem Max Surface Coverage Needed Reaction1 Gln-CONH2 + 15N-EtNH2 --> Gln-CO-15NH-Et + NH3 TGase->Reaction1 Result1 Specific Gln Side-Chain HSQC Spectrum Reaction1->Result1 Reaction2 Asp/Glu-COOH + EDC/NHS --> Active Ester + 15N-EtNH2 --> Amide Chem->Reaction2 Result2 Global Surface Acidic Residue Map Reaction2->Result2 L1 Input L2 Process L3 Output

Caption: Decision matrix for selecting between Transglutaminase-mediated (specific) and EDC-mediated (global) labeling pathways using Ethylamine-15N.

Detailed Experimental Protocols

Protocol A: Transglutaminase-Mediated Glutamine Labeling

Best for: Studying specific surface sites, reducing spectral complexity, and validating Gln assignments.

Materials:

  • Purified Target Protein (in PBS, pH 7.2).

  • This compound (99% atom % 15N).

  • Microbial Transglutaminase (mTG) (calcium-independent preferred).

  • Purification columns (Size Exclusion or Ni-NTA).

Step-by-Step Procedure:

  • Reagent Preparation (Critical):

    • Dissolve Ethylamine-15N HCl in PBS.

    • Crucial Step: The HCl salt is acidic. You must adjust the pH of this stock solution to 7.5–8.0 using NaOH. If the pH is low, the amine is protonated (

      
      ) and cannot act as a nucleophile.
      
    • Target concentration: 1.0 M stock.

  • Reaction Setup:

    • Mix Protein (50–100 µM) with Ethylamine-15N (50–100 mM).

    • Ratio: Maintain at least a 1000-fold molar excess of amine to protein to drive the equilibrium and prevent protein cross-linking (which mTG also catalyzes).

    • Add mTG (1 U per mg of target protein).

  • Incubation:

    • Incubate at 37°C for 4–12 hours, or room temperature overnight.

    • Validation: Take aliquots at T=0 and T=end for Mass Spectrometry (expect +29 Da mass shift per labeled Glutamine: -NH2 [16] + Et-15NH [45]).

  • Purification:

    • Remove excess Ethylamine-15N and mTG via Size Exclusion Chromatography (SEC) or extensive dialysis.

    • Buffer exchange into NMR buffer (e.g., 20 mM Phosphate, pH 6.5, 5% D2O).

  • NMR Acquisition:

    • Run a standard

      
       HSQC.
      
    • Expectation: Distinct peaks for surface Gln side chains. The chemical shift of the

      
       will move significantly upfield compared to the standard 
      
      
      
      region due to alkylation.
Protocol B: Surface Carboxyl Mapping via EDC/NHS

Best for: Mapping protein-protein interaction interfaces (epitope mapping) on large proteins.

Materials:

  • Target Protein (Must be in amine-free buffer! No Tris, No Glycine ). Use MES or Phosphate.[1][2]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • NHS (N-hydroxysuccinimide).

  • This compound.

Step-by-Step Procedure:

  • Activation (The "Zero-Length" Step):

    • Dissolve Protein (100 µM) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add EDC (2 mM final) and NHS (5 mM final).[1]

    • Incubate for 15 minutes at Room Temperature.

    • Mechanism:[3] This creates unstable NHS-esters on all surface Asp/Glu residues.

  • Coupling (The Labeling Step):

    • Add Ethylamine-15N HCl (dissolved in PBS, pH adjusted to 7.5) to the reaction.

    • Final concentration of Ethylamine should be ~20–50 mM.

    • Rapid pH Adjustment: Immediately adjust reaction pH to 7.0–7.5 using dilute NaOH or concentrated Phosphate buffer. The amine reacts best at neutral/slightly alkaline pH, while the NHS-ester hydrolysis is competing.

  • Quenching:

    • After 2 hours, add a "scavenger" amine (e.g., 100 mM Ethanolamine or Tris, unlabeled) to quench any remaining NHS esters.

  • Purification:

    • Desalting column (Zeba Spin or PD-10) to remove excess reagents.

  • NMR Analysis:

    • The resulting HSQC will show peaks for every surface-accessible Asp and Glu.

    • Application: Titrate a binding partner (unlabeled). Peaks that shift or disappear correspond to residues at the binding interface.

Data Interpretation & Troubleshooting

Expected Chemical Shifts

When using Ethylamine-15N, the resulting amide proton (


) is an alkyl-substituted amide.
  • Standard Backbone Amide: 110–130 ppm (

    
    ).
    
  • Gln Side Chain (

    
    ):  ~112 ppm / ~121 ppm (doublet in 15N dimension if not decoupled).
    
  • Ethylamine-Labeled Amide (

    
    ): 
    
    • 
       Shift:  Typically 120–128 ppm .
      
    • 
       Shift:  Typically 7.8–8.5 ppm .
      
    • Note: The signal will be a singlet in the proton dimension (unlike the

      
       doublet of native Gln) but will show J-coupling to the ethyl 
      
      
      
      group if not decoupled.
Troubleshooting Table
IssueProbable CauseCorrective Action
No NMR Signal Low pH of Ethylamine stock.The HCl salt is acidic. Ensure stock is pH > 7.5 before adding to protein.
Precipitation Over-labeling (Hydrophobic effect).Reduce reaction time or concentration of EDC. Ethyl groups add hydrophobicity.
Broad Lines Protein aggregation.Check sample quality by SEC. Add L-Arg/L-Glu to NMR buffer.
Extra Peaks Non-specific labeling (Lysines).In EDC method, ensure pH is not >8.0, where Lysines compete. In TGase method, ensure high excess of Ethylamine to prevent Lys crosslinking.

References

  • Oteng-Pabi, S. K., Clouthier, C. M., & Keillor, J. W. (2018). Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase.[4] PLOS ONE, 13(5), e0197956.[4]

    • [4]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach.[5] Methods in Molecular Biology, 627, 55–73.[5]

  • Ozawa, K., Dixon, N. E., & Otting, G. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. IUBMB Life, 57(9), 615–622.

  • Yu, T. Y., et al. (2021). De novo determination of near-surface electrostatic potentials by NMR.

    • (Note: Supports the theory of using charged/neutral probes to map surface potentials).

Disclaimer: This protocol involves the use of hazardous chemicals (EDC, amines). Always consult the Safety Data Sheet (SDS) and follow institutional safety guidelines.

Sources

Application Note & Protocol: High-Yield Preparation of ¹⁵N-Labeled Proteins for High-Resolution NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. A cornerstone of protein NMR is isotopic labeling, where isotopes such as ¹⁵N (and often ¹³C) are incorporated into the protein. Uniform ¹⁵N labeling is the simplest and most cost-effective method, enabling the acquisition of a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.[1] The ¹H-¹⁵N HSQC serves as a unique fingerprint of a protein, with each peak corresponding to a specific backbone or sidechain amide group. This spectrum is invaluable for assessing whether a protein is folded, validating sample quality, and studying interactions with ligands or other molecules.[1]

The success of any protein NMR study is critically dependent on the quality of the sample. This guide provides a comprehensive, field-proven workflow for the expression, purification, and preparation of high-quality, uniformly ¹⁵N-labeled protein samples suitable for high-resolution NMR spectroscopy. We will delve into the causality behind key experimental choices, offering not just a protocol, but a strategic framework for success.

Part 1: Expression of ¹⁵N-Labeled Protein in E. coli

The most common and cost-effective method for producing isotopically labeled proteins is overexpression in Escherichia coli. The core principle is to grow the bacteria in a minimal medium where the sole source of nitrogen is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[2][3]

The Logic of Minimal Media

Unlike rich media (e.g., Luria-Bertani or LB) which contain complex mixtures of amino acids and nitrogen sources, a defined minimal medium forces the E. coli to synthesize all of its amino acids from scratch. By providing ¹⁵NH₄Cl as the only nitrogen source, we ensure that all newly synthesized proteins will be uniformly labeled with the ¹⁵N isotope.[3] M9 minimal medium is the standard for this purpose.[3][4][5][6]

Expression Strategy: From Rich to Minimal Media

A common pitfall is directly inoculating the minimal medium from a single bacterial colony. Growth in minimal media is significantly slower than in rich media, and a direct inoculation can lead to extremely long lag times or failed cultures. A more robust strategy involves a two-step preculture:

  • Initial Preculture (Rich Media): A single colony is first grown in a small volume of rich media (e.g., LB) to rapidly generate a high density of healthy cells.[5][7]

  • Secondary Preculture (Minimal Media): A small aliquot of the rich media culture is then used to inoculate a larger volume of ¹⁵N-M9 minimal medium. This step acclimates the cells to the minimal medium environment overnight.[5][7]

  • Main Culture: The acclimated preculture is used to inoculate the final, large-volume ¹⁵N-M9 culture for protein expression. This ensures a synchronous and healthy start to the main culture.[5][7]

This graduated approach significantly improves the reliability and final yield of labeled protein.

Expression_Workflow cluster_prep Day 1: Preparation cluster_preculture Day 2: Pre-cultures cluster_main Day 3: Main Expression plate Freshly Transformed E. coli Plate lb_culture Step 1: Grow single colony in rich LB medium (5-10 mL) plate->lb_culture Pick single colony m9_preculture Step 2: Inoculate M9+¹⁵NH₄Cl preculture (50-100 mL) from LB culture lb_culture->m9_preculture Inoculate 1:100 main_culture Step 3: Inoculate main M9+¹⁵NH₄Cl culture (1-2 L) with M9 preculture m9_preculture->main_culture Inoculate 1:100 growth Grow to OD₆₀₀ ~0.6-0.8 main_culture->growth induction Induce with IPTG growth->induction expression Express protein (e.g., 18°C overnight) induction->expression harvest Harvest cells by centrifugation expression->harvest

Detailed Protocol: ¹⁵N Labeling in M9 Medium

This protocol is designed for a 1 L final culture volume.

M9 Minimal Media Stock Solutions:

ComponentStock ConcentrationAmount for 1 LFinal ConcentrationPreparation Notes
5x M9 Salts5x200 mL1xDissolve 34g Na₂HPO₄, 15g KH₂PO₄, 2.5g NaCl in 1L water. Autoclave.[5]
¹⁵NH₄Cl1 g/10 mL10 mL1 g/LDissolve 1g ¹⁵NH₄Cl (99%+) in 10 mL water. Filter sterilize.[2][4][7]
D-Glucose20% (w/v)20 mL0.4%Dissolve 20g glucose in 100 mL water. Autoclave or filter sterilize.[2]
MgSO₄1 M2 mL2 mMAutoclave. Add after media cools to prevent precipitation.[5][8]
CaCl₂1 M100 µL0.1 mMAutoclave. Add after media cools to prevent precipitation.[5][8]
Trace Elements1000x1 mL1xOptional but recommended for higher yields. Filter sterilize.[5]
Thiamine (B1)5 mg/mL1 mL5 µg/mLRequired for many E. coli strains (e.g., BL21). Filter sterilize.[5][9]

Procedure:

  • Day 1: Transform E. coli BL21(DE3) cells (or a similar expression strain) with the plasmid encoding your protein of interest. Plate on an LB agar plate with the appropriate antibiotic and incubate overnight at 37°C.

  • Day 2 (Morning): Inoculate 5 mL of sterile LB medium (plus antibiotic) with a single colony from the fresh plate. Grow at 37°C with shaking (approx. 200 rpm) for 6-8 hours.[5]

  • Day 2 (Evening): Prepare 100 mL of M9 minimal medium in a 500 mL flask by combining the sterile stocks. Crucially, use ¹⁵NH₄Cl as the sole nitrogen source. Inoculate this medium with 1 mL of the LB preculture. Grow overnight at 37°C with shaking.[7]

  • Day 3 (Morning): Prepare 1 L of ¹⁵N-M9 medium in a 2 L baffled flask. Inoculate with the 100 mL overnight M9 preculture.

  • Growth & Induction: Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2]

  • Cool the culture to the desired induction temperature (e.g., 18-25°C). This is a critical step to enhance protein solubility.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[2][5]

  • Expression: Allow the protein to express for 12-18 hours (overnight) at the lower temperature.

  • Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[5] Discard the supernatant and store the cell pellet at -80°C until purification.

Part 2: Protein Purification for NMR

Proteins intended for NMR analysis must be of very high purity (>95%) and, most importantly, must be stable and monodisperse (not aggregated) in solution.[10] The purification strategy must be tailored to the specific protein, but a multi-step approach combining different chromatography principles is almost always necessary.[10][11]

Lysis and Initial Capture

The goal of the first step is to efficiently lyse the cells and capture the target protein, concentrating it and removing the bulk of contaminants like nucleic acids and host cell proteins.[12][13]

  • Lysis: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20 mM Tris, 300 mM NaCl, pH 8.0) containing protease inhibitors (e.g., PMSF). Lyse the cells using a French press or sonication.[2] Centrifuge the lysate at high speed (e.g., >20,000 x g) to pellet cell debris.[2]

  • Affinity Chromatography (AC): This is the most common capture step.[12] If your protein has an affinity tag (e.g., His-tag, GST-tag), use the corresponding affinity resin (e.g., Ni-NTA for His-tags). This step provides a massive increase in purity in a single step.[14] Elute the protein using a competitive binder (e.g., imidazole for His-tags).

Intermediate and Polishing Steps

Even after affinity chromatography, contaminants often remain. Further purification steps are required to achieve the purity needed for NMR.

  • Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge at a given pH.[10][12] It is an excellent intermediate step to remove proteins that co-purified during the affinity step.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is the crucial final "polishing" step.[10][12] It separates proteins based on their hydrodynamic radius (size and shape). This step is critical for two reasons:

    • It removes any remaining protein contaminants of different sizes.

    • It allows for the exchange of the protein into the final, optimized NMR buffer.

    • Most importantly, it allows for the separation of monomeric, properly folded protein from aggregates, which are detrimental to NMR spectra.

Purification_Workflow cluster_lysis Step 1: Lysis & Clarification cluster_chrom Step 2: Chromatography cluster_final Step 3: Final Product cell_pellet Frozen Cell Pellet lysis Resuspend in Lysis Buffer + Protease Inhibitors cell_pellet->lysis disruption Cell Disruption (Sonication / French Press) lysis->disruption centrifugation High-Speed Centrifugation disruption->centrifugation clarified_lysate Clarified Lysate centrifugation->clarified_lysate affinity Affinity Chromatography (AC) (e.g., Ni-NTA) Removes bulk contaminants clarified_lysate->affinity Capture iex Ion-Exchange (IEX) (Optional Intermediate Step) Separates by charge affinity->iex Intermediate (Optional) sec Size-Exclusion (SEC) (Polishing Step) Separates by size, buffer exchange affinity->sec Polish (if IEX skipped) iex->sec Polish pure_protein >95% Pure, Monodisperse Protein in Final NMR Buffer sec->pure_protein qc Quality Control (SDS-PAGE, Concentration) pure_protein->qc

Part 3: Final NMR Sample Preparation

The final buffer composition is paramount for acquiring high-quality NMR spectra. The goal is to ensure the protein is stable, soluble, and monodisperse for the duration of the NMR experiments, which can last for days.[15]

Optimizing the NMR Buffer

Screening different buffer conditions is often necessary. A thermal shift assay (ThermoFluor) can be a rapid and economical method to identify conditions that enhance protein stability.[16]

Key Buffer Components & Their Rationale:

ComponentTypical RangeRationale
Buffering Agent 20-50 mMMaintain a stable pH. Sodium Phosphate is common for its favorable NMR properties.[16][17]
pH 6.0 - 7.0A slightly acidic pH is crucial. It slows the exchange rate of backbone amide protons with water, which sharpens their signals.[7][16][17] Above pH 7.5, amide signals can broaden and disappear.[18]
Salt (NaCl/KCl) 50-150 mMMimics physiological ionic strength and prevents non-specific aggregation. Keep below 150 mM if possible, as very high salt can interfere with probe tuning.[7][18]
Reducing Agent 1-5 mM DTT/TCEPPrevents oxidation and formation of intermolecular disulfide bonds, which leads to aggregation. TCEP is more stable over time than DTT.[16][17]
D₂O 5-10% (v/v)Deuterium oxide (heavy water) is required for the spectrometer's field-frequency lock.[7]
DSS or TSP ~0.1 mMA chemical shift reference standard added to the sample.[7]
Sodium Azide 0.02% (w/v)A bacteriostatic agent to prevent microbial growth during long experiments.[7][17]
Protocol: Final Sample Preparation
  • Concentration: Concentrate the purified protein from the SEC step to the target concentration, typically 0.3-1.0 mM.[15][19][20] Use centrifugal concentrators with an appropriate molecular weight cut-off (MWCO). Be gentle to avoid inducing aggregation.

  • Buffer Exchange: Ensure the protein is fully exchanged into the final, optimized NMR buffer. This is usually accomplished during the final SEC step.

  • Additives: Add D₂O to a final concentration of 10%. Add the chemical shift reference (DSS or TSP).

  • Final QC: Check the pH of the final sample. It can sometimes shift during concentration. Adjust carefully with dilute HCl or NaOH if needed.[18]

  • Clarification: Centrifuge the final sample at high speed for 5-10 minutes to pellet any small amounts of precipitate or aggregate that may have formed.[18][21]

  • Transfer: Carefully transfer the supernatant to a high-quality, clean NMR tube. Avoid introducing any air bubbles.

  • Validation: Acquire a 1D ¹H spectrum and, most importantly, a 2D ¹H-¹⁵N HSQC spectrum. A well-dispersed HSQC spectrum is the ultimate validation of a successful sample preparation.

References

  • A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis. Protein Engineering, Design and Selection. [Link]

  • NMR Buffer Conditions Optimization. Georgia Tech NMR Center. [Link]

  • Purifying Difficult-to-Purify Proteins. Bio-Rad. [Link]

  • Optimization of protein samples for NMR using thermal shift assays. Journal of Biomolecular NMR. [Link]

  • M9 Minimal Medium Recipe. TWiki. [Link]

  • Expressing 15N labeled protein. University of Leicester. [Link]

  • Sample requirements - Analyzing NMR data. McGill University. [Link]

  • NMR screening for rapid protein characterization in structural proteomics. Methods in Molecular Biology. [Link]

  • M9 minimal medium. SubtiWiki. [Link]

  • Some general tips on protein purification strategy. Bio-Works. [Link]

  • 15N-labeled tau protein preparation and NMR spectroscopy. Bio-protocol. [Link]

  • 15N protein expression protocol. Reddit. [Link]

  • M9 Minimal Medium Recipe. Maniatis et al. [Link]

  • A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Journal of Biomolecular NMR. [Link]

  • What Are the Best Methods for Protein Purification? A Practical Guide. Cusabio. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Minimal Salts Media. UT Health San Antonio. [Link]

  • Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. [Link]

  • Purification of proteins for structural studies. Moodle@Units. [Link]

  • NMR sample preparation guidelines. NMR-Bio. [Link]

  • 15N - Protein NMR. University of Leicester. [Link]

Sources

quantifying nitrogen uptake in plants with 15N tracer studies

Advanced Protocol: Quantifying Plant Nitrogen Uptake via Stable Isotope Tracing

Part 1: Strategic Experimental Design

The success of a




Tracer Selection & Enrichment

Do not use 98 atom%

  • Pulse-Chase / Uptake Efficiency: Use 5–10 atom%

    
      fertilizers. This provides a sufficient signal (Atom% Excess) above the natural background (0.3663 atom%) without overwhelming the sensitive detectors of an Isotope Ratio Mass Spectrometer (IRMS).
    
  • Metabolic Flux Analysis: Use >98 atom%

    
      (e.g., K
    
    
    NO
    
    
    ) if the goal is to trace N into specific amino acids or proteins via LC-MS.
The Critical Control: Natural Abundance

You must include a set of non-labeled control plants.

  • Why: Plants naturally discriminate against

    
     during uptake and assimilation (fractionation). Without a "natural abundance" baseline specific to your species and growth condition, your "uptake" calculation will be biased by biological fractionation.
    

Part 2: Experimental Workflow Visualization

The following diagram outlines the critical path from experimental treatment to data generation.

N_Uptake_Workflowcluster_QCQuality Control LoopStartExperimental Setup(Hydroponics or Soil)Labeling15N Tracer Application(Pulse vs. Continuous)Start->LabelingHarvestHarvest & Partitioning(Root/Shoot/Grain)Labeling->Harvest  Time t  WashRoot Washing(Remove Surface 15N)Harvest->WashDryDrying(60°C or Freeze Dry)Wash->DryGrindHomogenization(Ball Mill <100µm)Dry->GrindWeighEncapsulation(Tin Capsules)Grind->WeighGrind->Weigh  Re-homogenize if CV > 5%  AnalysisEA-IRMS Analysis(Combustion -> N2 Gas)Weigh->AnalysisDataData Calculation(APE, %Ndff, Total N)Analysis->Data

Figure 1: End-to-end workflow for

Part 3: Detailed Protocol Steps

Phase 1: Application & Harvest

Objective: Deliver tracer without cross-contamination.

  • Application: Apply the labeled solution (e.g.,

    
     or 
    
    
    ).
    • Soil:[1][2][3][4][5] Apply as a solution to ensure even distribution in the pore water.

    • Hydroponics: Replace the nutrient solution entirely with the labeled buffer.

  • Harvesting:

    • Separate roots, stems, leaves, and reproductive organs immediately. Nitrogen translocation is rapid.

    • Root Washing (Crucial): Rinse roots 3x in 1 mM

      
       or distilled water to desorb 
      
      
      adhering to the root surface (Apoplastic N). Failure to do this causes massive overestimation of uptake.
Phase 2: Sample Preparation (The Source of Most Errors)

Objective: Convert heterogeneous plant tissue into a homogenous powder representing the entire organ.

  • Drying:

    • Dry samples at 60°C for 48 hours in a forced-air oven.

    • Note: Avoid temperatures >70°C, as volatilization of amines/ammonia can fractionate isotopes.

  • Homogenization (Grinding):

    • Use a Ball Mill (e.g., Retsch MM400) to grind tissue to a fine flour (<100 µm particle size).

    • Why: EA-IRMS analyzes only 3–5 mg of tissue. If your sample contains a "hot" particle (labeled vascular bundle) and a "cold" particle (unlabeled cellulose) and they are not mixed, your data will be noisy.

  • Encapsulation:

    • Weigh 3.0 – 5.0 mg of powder into tin (Sn) capsules.

    • Fold the capsule into a tight sphere/cube, excluding air. Air contains

      
      , which is a contaminant.[4]
      
Phase 3: Analysis (EA-IRMS)

Method: Elemental Analyzer coupled to Isotope Ratio Mass Spectrometry.[6]

  • Combustion: Sample is flash-combusted at 1000°C+ in the presence of

    
    .
    
  • Reduction:

    
     gases are reduced to 
    
    
    gas over hot copper.
  • Separation:

    
     is separated from 
    
    
    via GC column.
  • Detection: Faraday cups measure masses 28 (

    
    ), 29 (
    
    
    ), and 30 (
    
    
    ).

Part 4: Data Analysis & Calculation

The raw output from the IRMS is usually a


6Atom Percent Excess (APE)
Table of Key Formulas
MetricFormulaDescription
Atom Percent


Converts ratio

(

) to percentage.[1][4][6][7][8]
Atom Percent Excess (APE)

Subtracts the natural background (Control plants).
% N Derived from Fertilizer (%Ndff)

The fraction of plant N that came from the tracer.
Total N Uptake (mg/plant)

Total nitrogen content (labeled + unlabeled).
Fertilizer N Uptake (mg/plant)

Absolute amount of tracer taken up.
Nitrogen Use Efficiency (NUE)

Efficiency of the application method.
Calculation Logic (Self-Validation)
  • Check Controls: Your unlabeled control plants should have an Atom%

    
     of approx 0.366%  (or 
    
    
    between 0 and +10‰). If controls are >0.370%, you have contamination.
  • Calculate APE: Subtract the control value from the labeled sample value.

    • Example: Plant = 2.500 atom%; Control = 0.366 atom%. APE = 2.134%.

  • Dilution Factor: If you applied 10 atom% fertilizer and the plant is 2.5 atom%, the fertilizer N was diluted by soil N or seed reserves.

    • 
      .
      
    • Note: The denominator is APE of fertilizer (Enrichment - Natural Abundance).

Part 5: References

  • Barbour, M., & Cernusak, L. (n.d.). 15N labeling - Protocols. PROMETHEUS Protocols. Retrieved from [Link]

  • International Atomic Energy Agency (IAEA). (2001). Use of Isotope and Radiation Methods in Soil and Water Management and Crop Nutrition. IAEA Training Course Series No. 14. Retrieved from [Link]

  • University of California, Davis Stable Isotope Facility. (2023). Sample Preparation - Carbon and Nitrogen in Solids. Retrieved from [Link]

  • Hofmann, D., Gehre, M., & Jung, K. (2003).[8] Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by GC-C-IRMS. Isotopes in Environmental and Health Studies. Retrieved from [Link]

  • Chalk, P. M., et al. (2019). 15N tracer-based analysis of fertiliser nitrogen accumulation. Taylor & Francis Online. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Minimizing Isotopic Scrambling in 15N Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Isotope Labeling / NMR Spectroscopy / Protein Engineering Ticket ID: 15N-SCRAMBLE-SUPPRESSION Assigned Specialist: Senior Application Scientist

Introduction: The Scrambling Paradox

Welcome to the Isotope Labeling Support Center. You are likely here because your 2D


 HSQC spectrum shows peaks for amino acids you didn't intend to label.

The Issue: Isotopic scrambling occurs when the


 amine group from your labeled precursor is transferred to other amino acids via host metabolic pathways. This is primarily driven by transaminases  (aminotransferases) and glutamate dehydrogenase , which constantly shuffle nitrogen between the amino acid pool and the central metabolite 

-ketoglutarate (

-KG).

The Solution: To stop this, you must break the metabolic cycle. This guide provides three distinct workflows ("Modules") ranging from genetic intervention to chemical suppression.

Module 1: In Vivo Expression (E. coli)

Target Audience: Users observing cross-labeling in Leu, Val, Ile, Glu, or Gln.

The Mechanism of Failure

In wild-type E. coli (e.g., BL21), the nitrogen from


-Leucine doesn't just stay on Leucine. It is transferred to 

-KG to form

-Glutamate, which then acts as a nitrogen donor for almost all other amino acids.
Visualizing the Problem

The following diagram illustrates the "Glutamate Node"—the central hub where scrambling occurs.

G Figure 1: The Transamination Pathway. 15N is funneled into the Glutamate pool, causing systemic scrambling. N_Source 15N-Labeled AA (e.g., Leu) Transaminase Transaminase (Enzyme) N_Source->Transaminase Donates 15N Glu 15N-Glutamate (The Scrambling Hub) Transaminase->Glu Synthesis AlphaKG α-Ketoglutarate AlphaKG->Transaminase Accepts 15N OtherAA Other 15N-AAs (Ala, Asp, Gln) Glu->OtherAA N-Transfer Inhibitor Inhibitor Block (Pathway Interruption) Inhibitor->Transaminase Blocks

Protocol A: The "Dual-Lock" Method (Auxotrophs + Saturation)

Best for: Branched-chain amino acids (ILV).

Do not rely solely on adding labeled amino acids to minimal media. You must use a strain that cannot synthesize the target amino acid (Auxotroph) and saturate the background.

  • Strain Selection: Use DL39 or CT19 strains. These are transaminase-deficient (e.g., ilvE knockouts) and tyrosine/phenylalanine auxotrophs.

  • Pre-Induction Saturation:

    • Grow cells in M9 media with unlabeled amino acids (all 20) to high density.

    • Spin down and wash cells to remove unlabeled media.

    • Resuspend in media containing only the

      
      -labeled target AA and the other 19 unlabeled AAs.
      
  • Induction: Induce with IPTG immediately. The cells are forced to use the provided

    
    -AA for protein synthesis, and the genetic block prevents back-conversion.
    
Protocol B: The Glyphosate Block (Aromatic AAs)

Best for: Phenylalanine, Tyrosine, Tryptophan.[1][2]

Glyphosate inhibits EPSP synthase (shikimate pathway), completely shutting down aromatic amino acid biosynthesis.

  • Growth: Grow E. coli (BL21 is acceptable) in M9 minimal media to OD

    
     ~ 0.6.
    
  • Inhibition Step:

    • Add Glyphosate (1 g/L) .

    • Simultaneously add unlabeled Phe and Tyr (if labeling Trp) to support viability.

  • Labeling: Add

    
    -Trp (or your target aromatic).
    
  • Induction: Wait 15-30 mins for pathway clearance, then induce with IPTG.

Module 2: Cell-Free Protein Synthesis (CFPS)

Target Audience: Users requiring >95% isotopic purity or labeling "difficult" amino acids (Ala, Asp).

Cell-free systems are the "nuclear option" for scrambling because you can physically modify the catalytic machinery (the S30 extract) before synthesis begins.

The "NaBH4 Reduction" Protocol

This is the industry standard for eliminating scrambling in CFPS. It chemically inactivates PLP-dependent enzymes (transaminases).

Step-by-Step Workflow:

  • Preparation: Thaw your E. coli S30 extract (lysate).

  • Reduction:

    • Add Sodium Borohydride (

      
      )  to a final concentration of 10 mM .
      
    • Incubate on ice for 30 minutes.

    • Mechanism:[3][4][5][6]

      
       reduces the Schiff base between Pyridoxal-5'-Phosphate (PLP) and the transaminase active site lysine, irreversibly inactivating the enzyme.
      
  • Neutralization: Dialyze the extract extensively against your reaction buffer to remove residual borohydride.

  • Synthesis: Set up your CFPS reaction. Add your single

    
    -labeled amino acid and the other 19 unlabeled.
    

Data: Scrambling Suppression Efficiency

Amino Acid LabelScrambling in Standard S30Scrambling in NaBH4-Reduced S30

-Alanine
High (~40% to Glu/Gln)< 2%

-Aspartate
High (Rapid conversion to Asn)< 5%

-Leucine
Moderate (~15% to Glu)< 1%

Module 3: Small Molecule & Metabolomics

Target Audience: Researchers studying nitrogen metabolism or ADME.

When the amino acid is the analyte (not incorporated into protein), "scrambling" often refers to chemical exchange or metabolic degradation during extraction.

Critical Parameters
  • Quenching: Metabolic turnover happens in milliseconds.

    • Protocol: Quench cells immediately with cold methanol (-40°C) . Do not use slow centrifugation.

  • NMR Detection Conditions:

    • Free amino groups (

      
      ) exchange rapidly with water protons at neutral pH, making them invisible.
      
    • Fix: Adjust sample pH to 4.0 - 5.0 and lower temperature to 278 K (5°C) . This slows proton exchange, allowing detection of the

      
      -H correlations.
      

Troubleshooting & FAQs

Q1: I am seeing weak signals for my labeled amino acid, but strong signals for Glutamine. Why? A: This is classic "Glutamate Sink" behavior. Your target AA was deaminated, the nitrogen went to


-KG 

Glu

Gln.
  • Fix: Reduce induction time. Long induction times (>4 hours) favor metabolic recycling. Switch to Protocol A (Auxotrophs) .

Q2: Can I use transaminase inhibitors like AOAA in in vivo cultures? A: Proceed with caution. Aminooxyacetic acid (AOAA) is toxic to E. coli at high concentrations.

  • Recommendation: Use 1-2 mM AOAA added 30 minutes prior to induction. However, this often reduces protein yield significantly.[3] The Glyphosate method (Module 1) or CFPS (Module 2) are more robust alternatives.

Q3: Does scrambling affect backbone amide (


) or side-chain amines more? 
A:  It affects both, but the pathway differs. Backbone scrambling requires the amino acid to be fully degraded and resynthesized. Side-chain scrambling (e.g., Asn 

Asp) can happen via hydrolysis without total degradation.

References

  • Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature, 440, 52–57. Link

    • Foundational text on the SAIL method and cell-free labeling str
  • Su, X.C., et al. (2011). "Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enzymes." Journal of Biomolecular NMR, 50, 35–42. Link

    • The authoritative source for the reduction protocol.
  • Waugh, D.S. (1996). "Genetic tools for selective labeling of proteins with

    
    -
    
    
    
    -amino acids." Journal of Biomolecular NMR, 8, 184–192. Link
    • Describes the use of auxotrophic strains (CT19/DL39) to prevent scrambling.
  • Polyhach, Y., et al. (2020).[2] "Glyphosate-based selective 19F-labeling of aromatic amino acids in E. coli for NMR studies." Journal of Biomolecular NMR, 74, 57-65. Link

    • Detailed protocol for the glyphos

Sources

Technical Support Center: 15N Isotope Labeling & Protein Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Isotope Labeling Support Hub. Role: Senior Application Scientist Status: Operational Topic: Troubleshooting Protein Precipitation in 15N-Labeled Samples

Introduction: The "Minimal Media" Paradox

As researchers, we often face a paradox: to see a protein's structure (via NMR), we must first starve it. 15N-labeling requires growing E. coli in minimal media (M9), a nutrient-poor environment that induces significant metabolic stress. This stress, combined with the high concentrations required for NMR (0.2 – 1.0 mM), frequently leads to hydrophobic collapse and irreversible aggregation .

This guide is not a generic protocol list. It is a troubleshooting system designed to identify where your protein is crashing—upstream (expression) or downstream (concentration)—and apply the correct biophysical remedy.

Module 1: The "Crash" During Media Exchange

Symptom: The culture is turbid or cell pellets are slimy/insoluble immediately after switching from rich media (LB/2xYT) to 15N-M9.

The Mechanism: Osmotic & Proteotoxic Shock

The standard "Marley Method" involves growing cells in rich media, spinning them down, and resuspending them in 15N-M9 to save isotope costs.

  • Causality: The sudden removal of amino acids triggers the Stringent Response (ppGpp accumulation). This halts translation and upregulates proteases. If the wash step is too harsh or the M9 lacks trace metals, the sudden osmotic shift causes the periplasm to collapse, leading to cell lysis and protein precipitation before induction even begins.

Protocol: The "Gentle Exchange" Workflow

To prevent shock-induced precipitation, use this modified Marley protocol.

Step-by-Step:

  • Growth: Grow in 2xYT to OD600 = 0.7–0.8 (mid-log).

  • Pellet: Centrifuge at gentle speed (2000 x g, 15 min, 20°C). High speeds crush cells, releasing proteases.

  • Wash (Critical): Do NOT wash with water. Wash with 1x M9 salts (no nitrogen) . This maintains osmotic pressure.[1]

  • Resuspension: Resuspend in 25% of the original volume using pre-warmed 15N-M9.

  • Recovery: Incubate at expression temperature for 45-60 minutes before adding IPTG. This allows chaperone networks to reset.

Visualization: Optimized Media Exchange Workflow

MarleyMethod Start Rich Media Culture (OD 0.7) Spin Gentle Spin (2000xg, 20°C) Start->Spin Wash Wash: 1x M9 Salts (Osmotic Balance) Spin->Wash Remove Rich Media Resuspend Resuspend: 15N-M9 Media Wash->Resuspend Concentrate 4x Recovery Recovery Phase (45-60 min) Resuspend->Recovery Adaptation Induce Induction (IPTG) Recovery->Induce Start Expression

Caption: Optimized media exchange workflow emphasizing the osmotic wash and recovery phase to prevent stress-induced aggregation.

Module 2: Expression-Level Aggregation

Symptom: Protein expresses well in LB but forms inclusion bodies (IBs) in 15N-M9.

The Mechanism: Translation vs. Folding Kinetics

In minimal media, the ribosome translation rate slows down due to scarce charged tRNAs. However, the folding rate remains constant. If the nascent chain emerges too slowly or stalls, hydrophobic patches are exposed longer, leading to aggregation.

Solution: Auto-Induction in Minimal Media

Instead of IPTG forcing a sudden burst of protein, use 15N-Auto-Induction . This relies on the metabolic shift from glucose to lactose consumption, allowing the culture to reach high density before slow, steady protein production begins.[2]

Comparison of Expression Strategies:

FeatureStandard IPTG (M9)15N Auto-Induction (Studier)Benefit
Induction Trigger Manual addition of IPTGDepletion of GlucoseRemoves human error/timing issues
Protein Yield Low to MediumHigh (often 3-5x higher)Better isotope economy
Solubility Low (Shock response)High (Gradual adaptation)Prevents precipitation
pH Stability Poor (Acidifies quickly)Excellent (Buffered)Maintains protein stability
Protocol: 15N Auto-Induction Media (Based on Studier, 2005)
  • Base: 15N-M9 salts + Trace Metals.

  • Carbon Source Mix (5052):

    • 0.5% Glycerol (Energy source)

    • 0.05% Glucose (Inhibits induction initially)

    • 0.2% Alpha-Lactose (Inducer upon glucose depletion)

  • Incubation: 18–24 hours at 20°C - 25°C.

Module 3: Downstream - NMR Sample Preparation

Symptom: Protein is pure but precipitates when concentrating to >0.3 mM for NMR.

The Mechanism: Electrostatic Repulsion Failure

At high concentrations, proteins crowd each other. If the buffer pH is close to the protein's Isoelectric Point (pI), the net charge is zero, removing electrostatic repulsion. Furthermore, standard salts (NaCl) can sometimes "screen" charges too effectively, allowing hydrophobic attraction to dominate (Salting Out).

Solution: The "Golovanov Cocktail" (Arg+Glu)

The addition of L-Arginine and L-Glutamate (50 mM each) is the gold standard for NMR solubility.

  • Why it works: Arginine (positively charged) and Glutamate (negatively charged) interact with the charged residues on the protein surface. They act as "chemical chaperones," masking hydrophobic patches and preventing protein-protein interaction without unfolding the protein (Golovanov et al., 2004).

Troubleshooting Logic Tree: NMR Sample Prep

NMRPrep Problem Protein Precipitates at >0.3 mM CheckPI Check pI vs pH (Is pH within 1 unit of pI?) Problem->CheckPI AdjustPH Adjust pH (Move +/- 1.5 units from pI) CheckPI->AdjustPH Yes Additives Add 'Golovanov Cocktail' (50mM Arg + 50mM Glu) CheckPI->Additives No AdjustPH->Additives SaltScreen Screen Salt Conc. (Low salt <50mM vs High >300mM) Additives->SaltScreen DSF Run DSF/Thermal Shift to validate stability SaltScreen->DSF

Caption: Decision matrix for stabilizing high-concentration protein samples for NMR spectroscopy.

FAQ: Advanced Troubleshooting

Q: Can I use 15N-BioExpress (Rich Media) instead of M9? A: Yes. BioExpress (algal lysate) effectively eliminates the "media switch" shock described in Module 1. However, it is significantly more expensive.

  • Recommendation: Use BioExpress only if the protein is absolutely insoluble in M9 despite using the Auto-Induction protocol.

Q: My protein is stable at 0.1 mM but crashes at 0.5 mM. Can I run NMR at 0.1 mM? A: Yes, but you need a Cryoprobe .

  • Technical Insight: A standard room-temperature probe requires ~0.5 mM for decent signal-to-noise (S/N) in 3D experiments. A Cryoprobe (cooled to ~20K) increases sensitivity by 3-4x, allowing data collection at 0.1–0.2 mM.

Q: Why does my pH drift during the NMR experiment? A: M9 salts have weak buffering capacity at neutral pH.

  • Fix: Use 50 mM Phosphate or MES/HEPES buffers for the final NMR sample. Do not rely on the residual M9 buffering capacity. Ensure the buffer is "d-labeled" (deuterated) if running NOESY experiments to prevent signal overlap.

References

  • Marley, J., Lu, M., & Bracken, C. (2001).[3] A method for efficient isotopic labeling of recombinant proteins.[3][4][5][6][7] Journal of Biomolecular NMR, 20(1), 71–75.[3]

  • Studier, F. W. (2005).[4][5] Protein production by auto-induction in high-density shaking cultures.[2][4][5][6][8] Protein Expression and Purification, 41(1), 207–234.[4][5][6]

  • Golovanov, A. P., et al. (2004). A simple method for improving protein solubility and long-term stability.[9] Journal of the American Chemical Society, 126(29), 8933–8939.[10]

Sources

Technical Support Center: Maximizing ¹⁵N-Labeled Protein Yields in Shaker Flasks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the expression of ¹⁵N-labeled proteins. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their protein yields in E. coli using shaker flask cultures. Here, we will delve into the critical parameters and troubleshooting strategies that can significantly impact your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is my ¹⁵N-labeled protein yield significantly lower than my unlabeled protein expression?

A1: This is a common observation and can be attributed to several factors. Firstly, cells grow more slowly and to a lower density in minimal media (like M9 medium), which is essential for isotopic labeling, compared to rich media (like LB)[1][2]. Minimal media provides only the essential salts, a single carbon source (e.g., glucose), and a single nitrogen source (¹⁵NH₄Cl), which places a higher metabolic burden on the cells. Secondly, the expression of a foreign protein can be toxic to the cells, and this toxicity can be exacerbated by the stressful conditions of minimal media growth[3].

Q2: Can I just add ¹⁵NH₄Cl to my regular rich media (e.g., LB) to label my protein?

A2: No, this approach will result in very low isotopic enrichment. Rich media like LB contain complex nitrogen sources such as peptides and amino acids from the yeast extract and tryptone. The E. coli will preferentially utilize these readily available unlabeled nitrogen sources over the ¹⁵NH₄Cl, leading to a dilution of the ¹⁵N isotope in your final protein product. Effective labeling requires a minimal medium where ¹⁵NH₄Cl is the sole nitrogen source[4].

Q3: At what cell density (OD₆₀₀) should I induce my culture for optimal yield?

A3: The optimal induction OD₆₀₀ is protein-dependent, but a common practice is to induce in the mid-log phase, typically between an OD₆₀₀ of 0.6 and 1.0[5][6]. However, inducing at a higher cell density can increase the overall yield per volume of culture[7][8]. Some protocols suggest growing cells to a higher density (e.g., OD₆₀₀ ~ 3-7) in a rich medium before switching to a minimal labeling medium for induction[8]. A good rule of thumb is to induce at 50% of the maximum cell density the culture would reach if left uninduced[9].

Q4: What is the best E. coli strain for expressing my ¹⁵N-labeled protein?

A4: The BL21(DE3) strain and its derivatives are the most widely used for protein expression due to their deficiency in Lon and OmpT proteases, which reduces protein degradation[10]. For toxic proteins, strains like C41(DE3) and C43(DE3) can be beneficial as they have mutations that prevent cell death associated with the expression of many toxic recombinant proteins[10][11]. If your protein has codons that are rare in E. coli, using a strain like Rosetta(DE3), which supplies tRNAs for rare codons, can improve expression[10].

II. Troubleshooting Guide: Low Protein Yield

This section addresses specific issues that can lead to low yields of ¹⁵N-labeled proteins and provides actionable solutions.

Issue 1: Poor Cell Growth in Minimal Media

Cause: Minimal media can be challenging for some E. coli strains, leading to slow growth and low cell densities.

Solutions:

  • Media Supplementation: Supplementing the M9 minimal medium with a small amount of labeled or unlabeled rich media (e.g., 0.1% LB or BioExpress® Cell Growth Media) can significantly improve growth rates and maximum cell densities without substantially diluting the isotopic label[1][2][7].

  • Pre-culture Adaptation: Grow a starter culture in minimal media overnight to allow the cells to adapt to the nutrient-limited conditions before inoculating the main culture[12].

  • Optimize Trace Elements: Ensure your minimal media contains an adequate concentration of trace elements, as these are crucial for various enzymatic activities essential for cell growth[5][13].

Issue 2: Protein is Expressed but is Insoluble (Inclusion Bodies)

Cause: High-level expression of recombinant proteins can overwhelm the cellular folding machinery, leading to the formation of insoluble aggregates known as inclusion bodies.

Solutions:

  • Lower Induction Temperature: Reducing the post-induction temperature to 15-25°C slows down the rate of protein synthesis, allowing more time for proper folding[3][9][14].

  • Reduce IPTG Concentration: Lowering the concentration of the inducer (e.g., IPTG from 1 mM to 0.1-0.5 mM) can decrease the rate of transcription and translation, which may improve solubility[14][15].

  • Choice of Expression Strain: For proteins with disulfide bonds, using a strain like SHuffle® or BL21(trxB) that facilitates disulfide bond formation in the cytoplasm can improve solubility[10][16].

Issue 3: No or Very Low Protein Expression After Induction

Cause: This can be due to a variety of factors, including plasmid instability, leaky expression of a toxic protein, or suboptimal induction conditions.

Solutions:

  • Control Leaky Expression: "Leaky" or basal expression of a toxic protein before induction can inhibit cell growth[3][9]. Adding 0.2% glucose to the starter culture can help repress basal expression from the lac promoter[17]. Using strains with tighter control over expression, such as those containing the pLysS plasmid (e.g., BL21(DE3)pLysS), can also be beneficial[16].

  • Optimize Induction Time: The optimal duration of induction can vary. It is recommended to perform a time-course experiment (e.g., harvesting cells at 2, 4, 6, and overnight post-induction) to determine the point of maximal protein accumulation[9].

  • Verify Your Plasmid: Ensure the integrity of your expression vector through sequencing to confirm that the gene of interest and the promoter regions are correct.

Issue 4: Low Isotopic Incorporation

Cause: Incomplete labeling can occur if there are contaminating sources of unlabeled nitrogen in the media or if the cells are not given enough time to incorporate the labeled isotopes.

Solutions:

  • Use High-Purity Reagents: Ensure that all media components, especially the ¹⁵NH₄Cl, are of high purity and that there are no unintended sources of unlabeled nitrogen.

  • Sufficient Adaptation Time: When switching from a rich pre-culture to a minimal labeling medium, allow for a period of adaptation (e.g., 1 hour) before induction to ensure that the intracellular pools of unlabeled amino acids are depleted[18].

  • Mass Spectrometry Verification: Use mass spectrometry to confirm the mass of your purified protein. An increase in mass corresponding to the number of nitrogen atoms in your protein will confirm successful ¹⁵N incorporation[19].

III. Key Experimental Protocols & Workflows

Optimized M9 Minimal Media Preparation

A well-prepared minimal medium is the foundation of successful isotopic labeling.

Table 1: Recipe for 1 Liter of Optimized M9 Minimal Medium
ComponentStock SolutionVolume for 1LFinal Concentration
10x M9 Salts 60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl, 5 g ¹⁵NH₄Cl in 1 L H₂O100 mL1x
Glucose 20% (w/v)20 mL0.4% (w/v)
MgSO₄ 1 M2 mL2 mM
CaCl₂ 1 M0.3 mL0.3 mM
100x Trace Elements See below10 mL1x
Thiamine (Vitamin B1) 1 mg/mL1 mL1 µg/mL
Biotin 1 mg/mL1 mL1 µg/mL
Antibiotic VariesVariesAs required

All stock solutions should be sterilized by autoclaving or filter sterilization and added to the autoclaved 10x M9 salts solution after it has cooled.[5][13]

100x Trace Elements Solution (per Liter):
  • 5 g EDTA

  • 0.83 g FeCl₃·6H₂O

  • 84 mg ZnCl₂

  • 13 mg CuCl₂·2H₂O

  • 10 mg CoCl₂·6H₂O

  • 10 mg H₃BO₃

  • 1.6 mg MnCl₂·4H₂O (Dissolve EDTA first and adjust pH to 7.5 before adding other components. Filter sterilize.)[5]

Workflow for High-Yield ¹⁵N-Labeling

This workflow integrates several best practices to maximize protein yield.

HighYieldWorkflow cluster_prep Day 1: Preparation cluster_growth Day 2: Growth cluster_expression Day 3: Expression A Transform E. coli with expression plasmid B Plate on minimal medium (with 0.2% glucose) A->B C Inoculate 5 mL M9 starter culture with a single colony D Grow overnight at 37°C C->D E Inoculate 1 L M9 medium with overnight starter culture F Grow at optimal temperature (e.g., 30-37°C) to OD600 ~ 0.8 - 1.0 E->F G Induce with IPTG (e.g., 0.5 mM) F->G H Reduce temperature to 18-25°C and express for 4-16 hours G->H I Harvest cells by centrifugation H->I

Figure 1. A typical workflow for expressing ¹⁵N-labeled proteins in E. coli.
A Cost-Effective Strategy: Media Switching

To reduce the cost of expensive ¹⁵N-labeled nutrients, cells can be initially grown in an unlabeled medium to a high density, and then switched to a labeled medium just before induction.

MediaSwitchingWorkflow A Grow cells in rich medium (e.g., LB) to OD600 ~ 0.8 B Harvest cells by gentle centrifugation A->B High cell density achieved C Resuspend cell pellet in ¹⁵N-labeled M9 minimal medium B->C Switch to labeled medium D Incubate for 1 hour to deplete unlabeled amino acids C->D E Induce with IPTG and express at optimal temperature D->E F Harvest labeled cells E->F

Figure 2. Workflow for cost-effective labeling using a media switching strategy.

IV. Optimization Parameters at a Glance

Effective optimization often requires a multi-faceted approach. The following table summarizes key parameters and their impact on protein yield.

Table 2: Key Parameters for Optimizing ¹⁵N-Labeled Protein Expression
ParameterStandard ConditionOptimization StrategyRationale
Cell Density at Induction (OD₆₀₀) 0.6 - 1.0Test induction at higher densities (e.g., 50-80% of max OD₆₀₀)Increases total biomass and volumetric yield[8][9].
Induction Temperature 37°CLower to 15-25°C post-inductionSlows protein synthesis, promoting proper folding and solubility[3][14].
Induction Time 2-4 hoursTest a time course (e.g., 4, 6, 16 hours)Different proteins have different optimal expression times[9].
IPTG Concentration 1.0 mMTest a range from 0.1 mM to 1.0 mMLower concentrations can reduce metabolic burden and improve solubility[15].
Glucose Concentration 0.2 - 0.4% (w/v)Increase to 0.8% for high-density culturesProvides sufficient carbon source for growth and energy, preventing premature entry into stationary phase[8].
Aeration 20-25% flask volumeUse baffled flasks and vigorous shaking (200-250 rpm)Ensures adequate oxygen supply, which is critical for cell growth and energy metabolism[3].

By systematically addressing these factors, you can significantly enhance the yield and quality of your ¹⁵N-labeled proteins, paving the way for successful downstream applications in structural biology and drug discovery.

References
  • An efficient and cost-effective isotope labeling protocol for proteins expressed in Escherichia coli. PubMed. [Link]

  • ¹⁵N labeling of proteins in E. coli – Protein Expression and Purification Core Facility. EMBL. [Link]

  • Expressing ¹⁵N labeled protein. University of Leicester. [Link]

  • ¹⁵N labeling in E. coli. University of Washington. [Link]

  • A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. PMC. [Link]

  • Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. PMC. [Link]

  • Top Ten Tips for Producing ¹³C ¹⁵N Protein in Abundance. MIT. [Link]

  • Practical protocols for production of very high yields of recombinant proteins using Escherichia coli. PMC. [Link]

  • Counter-intuitive method improves yields of isotopically-labeled proteins expressed in flask-cultured Escherichia coli. bioRxiv. [Link]

  • A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. ResearchGate. [Link]

  • Counterintuitive method improves yields of isotopically labelled proteins expressed in flask-cultured Escherichia coli. SpringerLink. [Link]

  • Bacterial strains for protein expression. The Hebrew University of Jerusalem. [Link]

  • Auto-inducing media for uniform isotope labeling of proteins with ¹⁵N, ¹³C and ²H. Europe PMC. [Link]

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]

  • What Are the Top E. coli Strains for High-Yield Protein Expression?. Patsnap Synapse. [Link]

  • Minimal Media Reagents. CK Gas Products. [Link]

  • IPTG induction optimization. Reddit. [Link]

  • Why am I getting low isotopic enrichment in my expressed protein even though I am using labeled media?. ResearchGate. [Link]

  • A comprehensive assessment of selective amino acid ¹⁵N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. PMC. [Link]

  • A simple, counter-intuitive method for improving the yield of isotope-labeled protein expression in flask-cultured Escherichia coli. bioRxiv. [Link]

  • Enhancing Protein Yield with Optimized Cell Density Management. LinkedIn. [Link]

Sources

Technical Support Center: Quantitative Proteomics with 15N Labeling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Correcting for Incomplete 15N Enrichment

Welcome to the technical support center for 15N metabolic labeling. This guide is designed for researchers, scientists, and drug development professionals who use 15N stable isotope labeling for quantitative proteomics. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot and perfect your experiments. This resource addresses one of the most common challenges in 15N labeling: incomplete enrichment and its impact on data accuracy.

Frequently Asked Questions (FAQs): Understanding Incomplete ¹⁵N Enrichment
Q1: What is incomplete ¹⁵N enrichment and why is it a problem?

In an ideal metabolic labeling experiment, every nitrogen atom in the proteome of the "heavy" sample would be replaced by a ¹⁵N isotope. Incomplete enrichment occurs when a fraction of the nitrogen atoms remains as the naturally abundant, lighter ¹⁴N isotope. This is a significant issue because the quantitative accuracy of this method relies on the precise mass difference between the "light" (¹⁴N) and "heavy" (¹⁵N) peptide pairs.

When enrichment is incomplete, the mass spectrometric signal for a "heavy" peptide is not a single, well-defined isotopic cluster. Instead, it becomes a broader distribution of peaks, as some peptides will have incorporated fewer ¹⁵N atoms than theoretically possible. This distribution can overlap with the isotopic cluster of the "light" peptide, complicating identification and skewing the calculated heavy-to-light ratios, which are the cornerstone of quantitative analysis.

Q2: What are the most common causes of incomplete ¹⁵N enrichment?

Incomplete enrichment is rarely due to a single factor. It's often a combination of biological and experimental variables:

  • Slow Protein Turnover: In complex organisms or tissues with slow protein turnover rates, such as the brain, achieving high levels of enrichment is challenging. The existing proteins containing ¹⁴N are not replaced by newly synthesized, ¹⁵N-containing proteins quickly enough during the labeling period.

  • Labeling Duration and Cell Doubling: The duration of labeling is critical. For rapidly dividing cells, several cell doublings are required to dilute the initial ¹⁴N-containing proteome. For organisms, the labeling time must be sufficient for the ¹⁵N source to be distributed and incorporated throughout all tissues.

  • Purity of the ¹⁵N Source: The isotopic purity of the ¹⁵N-containing nutrient (e.g., ¹⁵N ammonium chloride or ¹⁵N-labeled amino acids) is a primary limiting factor. Commercial sources typically guarantee purity between 95% and 99%.

  • Metabolic Scrambling and Dilution: Cells can interconvert amino acids. This "metabolic scrambling" can lead to the dilution of the ¹⁵N label if unlabeled amino acids are synthesized from other components in the medium. Furthermore, complex media may contain undefined, unlabeled components that dilute the enrichment level.

Q3: How exactly does incomplete enrichment affect my quantitative data?

Incomplete enrichment systematically distorts quantitative ratios. The core of the problem is that the intensity of the theoretical monoisotopic peak of the heavy peptide is distributed among several "satellite" peaks corresponding to incompletely labeled versions.

For example, if you have 97% enrichment, a significant portion of the signal for a given heavy peptide will appear at masses corresponding to peptides with one or more ¹⁴N atoms. Most quantification software calculates ratios based on the intensity of the monoisotopic peaks of the light and heavy pairs. If the software is not configured to account for incomplete labeling, it will underestimate the true abundance of the heavy peptide, as it ignores the intensity "lost" to the satellite peaks. This leads to an underestimation of the H/L ratio, potentially masking real biological changes or creating artificial ones.

Troubleshooting Guide: Diagnosis and Correction

This section provides actionable steps to diagnose, mitigate, and correct for incomplete ¹⁵N enrichment.

Q4: How can I determine the exact ¹⁵N enrichment level in my sample?

Determining the precise enrichment level is the first and most critical step for accurate quantification. This is not a theoretical value based on your media; it must be empirically measured from your mass spectrometry data. The principle is to compare the observed isotopic distribution of several high-abundance peptides with theoretical distributions generated at various enrichment levels.

G cluster_prep Phase 1: Experiment & Data Acquisition cluster_analysis Phase 2: Data Analysis & Correction P1 Grow Cells/Organism in 14N ('Light') and 15N ('Heavy') Media P2 Harvest and Mix Proteomes (e.g., 1:1 ratio) P1->P2 P3 Protein Digestion (e.g., Trypsin) P2->P3 P4 LC-MS/MS Analysis P3->P4 A1 Identify Peptides (Database Search) P4->A1 A2 Extract Isotopic Profiles for High-Confidence Peptides A1->A2 A3 Determine % Enrichment (Compare Experimental vs. Theoretical Profiles) A2->A3 A4 Is Enrichment >99%? A3->A4 A5 Apply Correction Algorithm to Peptide Ratios A4->A5 No   A6 Calculate Final Protein Ratios A4->A6  Yes A5->A6 A7 Final Quantitative Dataset A6->A7

Caption: Workflow for assessing and correcting incomplete 15N enrichment.

This protocol utilizes a data analysis tool with the capability to model isotopic distributions, such as Protein Prospector's "MS-Isotope" module or similar software.

  • Data Acquisition: Ensure your mass spectrometer is set to high resolution for MS1 scans (e.g., >60,000) to accurately resolve the isotopic clusters of your peptides.

  • Peptide Identification: Perform a standard database search on your LC-MS/MS data to get a list of high-confidence peptide identifications.

  • Select High-Quality Peptides: From your identified peptides, select 10-20 peptides that are of high intensity, show a clear isotopic pattern, and are unambiguously identified.

  • Obtain Experimental Isotope Profile: For each selected peptide from the ¹⁵N-labeled sample, extract the experimental mass spectrum showing its isotopic cluster. Note the intensities of the monoisotopic peak (M) and the peak at one mass unit lower (M-1), which is indicative of incomplete labeling.

  • Generate Theoretical Isotope Profiles:

    • Input the amino acid sequence of a selected peptide into a tool like Protein Prospector's MS-Isotope.

    • Generate theoretical isotopic distributions for a range of ¹⁵N enrichment levels (e.g., 95%, 96%, 97%, 98%, 99%).

    • The tool will calculate the expected relative intensities of the M, M-1, M+1, M+2, etc., peaks for each enrichment level.

  • Compare and Determine Best Fit:

    • For each selected peptide, compare its experimental isotopic distribution to the series of theoretical ones. A common method is to use the ratio of the M-1 to M peak intensity, as this is highly sensitive to the enrichment level.

    • Alternatively, some software can use a Pearson product-moment correlation coefficient to find the best match between the empirical and theoretical profiles.

  • Average the Results: Calculate the average enrichment level from the 10-20 peptides you analyzed. A consistent enrichment level across different proteins is typically observed in a given experiment.

Q5: My ¹⁵N enrichment is lower than 99%. How do I mathematically correct for it?

Once you have determined the average enrichment percentage (e.g., 97.4%), you must use this value to correct your quantitative data. The correction adjusts the measured intensity of the monoisotopic peak of the heavy peptide to account for the intensity that has shifted to satellite peaks due to incomplete labeling.

Many modern proteomics software packages can perform this correction automatically if you provide the enrichment level as a parameter. For example, in Protein Prospector, this value is used to calculate the theoretical percentage of the isotope cluster that should be present in the monoisotopic peak. The software then adjusts the total peptide abundance accordingly before calculating the final ratio.

If performing this manually or conceptually, the correction involves calculating a correction factor based on the known enrichment and the number of nitrogen atoms in a given peptide. This factor is then applied to the measured intensity of the heavy peptide's monoisotopic peak.

Q6: What software tools are available to help with ¹⁵N data analysis and correction?

Several software tools, both commercial and open-source, are equipped to handle ¹⁵N labeling data and correct for incomplete enrichment.

Software ToolKey Features for ¹⁵N AnalysisAvailability
MaxQuant A widely used platform for quantitative proteomics that supports various labeling methods, including SILAC and by extension, ¹⁵N labeling. It can perform isotopic correction.Free
Protein Prospector A web-based suite of tools that includes specific workflows for ¹⁵N metabolic labeling. It features modules for determining enrichment efficiency and applying corrections during quantification.Free (Web-based)
Census Part of the Integrated Proteomics Pipeline (IP2), Census is designed for quantitative analysis and can calculate the atomic percent enrichment of ¹⁵N for each peptide and correct the ratios.Free
PICor / IsoCor These are tools designed for correcting mass spectrometry data for natural isotope abundance and can be adapted for proteomics experiments. They are particularly useful for complex labeling schemes.Free (Python-based)
Skyline While primarily known for targeted proteomics, Skyline can be configured to handle isotope-labeled standards

challenges in mass spec analysis of 15N-labeled peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Mass Spectrometry Analysis of 15N-Metabolic Labeled Peptides Role: Senior Application Scientist Status: Active

Introduction: The 15N Advantage & The Complexity Trap

Welcome to the 15N Technical Support Center. Unlike chemical labeling (TMT/iTRAQ) or amino-acid specific SILAC (Lys/Arg), 15N metabolic labeling replaces every nitrogen atom in the proteome with 15N.[1][2]

Why this matters: This global labeling minimizes systematic errors because samples are mixed at the earliest possible stage (intact cells). However, it introduces a unique computational challenge: Variable Mass Shifts. Because the number of nitrogen atoms varies per peptide sequence, there is no fixed mass difference (


) between heavy and light pairs.

This guide addresses the three critical failure points: Incomplete Incorporation , Chromatographic Behavior , and Bioinformatic Configuration .

Module 1: Sample Preparation & Labeling Efficiency

Q1: I see "satellite" peaks preceding my heavy peptide monoisotopic peak. Is my sample contaminated?

Diagnosis: This is likely Incomplete Incorporation , not contamination. In 15N labeling, if the enrichment is not >98%, you will observe "pre-peaks" (M-1, M-2) caused by peptides retaining one or more 14N atoms.

The Mechanism: A peptide with 20 nitrogen atoms at 95% 15N enrichment has a significant probability of containing at least one 14N atom. This shifts the signal intensity from the true "all-15N" monoisotopic peak to lighter isotopologues, broadening the envelope and diluting the quantification signal.

Action Plan:

  • Calculate Incorporation Efficiency: Do not rely on visual estimation. Use the intensity ratio of the fully labeled peak (

    
    ) and the first pre-peak (
    
    
    
    ).[1][3]
  • Threshold: If incorporation is < 95% , data processing requires specific correction algorithms (e.g., Protein Prospector or Census). If < 90% , re-culture.

Protocol: Calculating 15N Enrichment

ParameterDescription
Target Peptide Select a high-intensity peptide with mass < 1500 Da (minimizes natural 13C overlap).
Measurement Extract XIC for the Heavy Monoisotopic peak (

) and the M-1 peak (

).
Formula

(Simplified approximation for high enrichment)
Validation Check 5-10 peptides across the elution gradient. Labeling should be uniform.

Expert Tip: For precise calculation accounting for the number of nitrogens (


), use the probabilistic approximation:


Ref: Skirycz et al. (2011) demonstrate that incomplete labeling is constant across proteins in a single experiment.[1][2][3] [1]

Module 2: Chromatography & Data Acquisition

Q2: Will 15N-labeled peptides co-elute with unlabeled (14N) peptides?

Answer: Yes, effectively. Unlike Deuterium (D) labeling, which causes a "Chromatographic Isotope Effect" (D-labeled peptides elute earlier due to slightly lower hydrophobicity), 15N has a negligible effect on retention time in Reverse Phase LC (RPLC).

  • 14N/15N Shift: Typically < 2–4 seconds.[4]

  • Deuterium Shift: Can be 10–30 seconds (causing quantification issues).

Troubleshooting Workflow: If you observe split peaks or significant shifts:

  • Check Gradient Slope: Extremely shallow gradients may resolve the minute hydrophobicity difference. Steepen the gradient slightly.

  • Check Temperature: Ensure column temperature is stable (fluctuations affect viscosity and retention).

Q3: My identification rate (ID) is lower for the Heavy channel. Why?

Diagnosis: Isotopic Envelope Broadening. Because 15N enrichment is rarely 100%, the heavy peptide signal is split among several isotopologues (


, 

,

).

Consequences:

  • Lower Precursor Intensity: The specific monoisotopic peak selected for MS2 might fall below the instrument's intensity threshold.

  • Trigger Errors: The instrument might pick the

    
     peak as the precursor, leading to a precursor mass error in the search engine if not corrected.
    

Instrument Configuration (Orbitrap/Q-TOF):

  • Dynamic Exclusion: Ensure the exclusion window accounts for the broader isotopic distribution.

  • Isolation Window: Do not widen the window blindly (increases interference). Instead, prioritize High-Field Orbitrap settings (Resolution > 60k) to resolve the fine structure of 15N peaks from co-eluting contaminants.

Module 3: Bioinformatics & Data Analysis

Q4: Why does my standard search (Sequest/Comet) fail to identify 15N peptides?

Root Cause: The "Variable N" Problem. Standard search engines expect a fixed mass shift (e.g., Lysine +8.01 Da). In 15N labeling, the mass shift is:



Since 

depends on the sequence, the shift is variable.[1][2][5][6]

Solution: You must use software capable of Metabolic Labeling quantification.

Recommended Software Configuration:

SoftwareCritical Setting / Module
MaxQuant Type: Standard .[7] Multiplicity: 2 . Label: 15N (Add to configuration if missing). Note: MaxQuant automatically calculates N-count.
Mascot Quantitation Method: 15N Metabolic . Ensure the "15N" modification is selected as Quantitation, not just a variable mod.
Protein Prospector Use MS-Isotope to estimate labeling efficiency.[1][3] Submit quantification via Search Compare . Excellent for handling <95% enrichment. [2]
IP2 (Census) Specifically designed for 15N. Features "Enrichment Ratio Calculation" to correct for incomplete labeling automatically. [3]
Q5: How do I validate my quantification data?

Protocol: The Reciprocal Labeling Experiment To rule out biological bias or labeling artifacts, you must perform a "Label Swap."

  • Forward Experiment: Sample A (Light) + Sample B (Heavy).

  • Reverse Experiment: Sample A (Heavy) + Sample B (Light).

  • Analysis: Plot the Log2 ratios. They should be inverse (e.g., Ratio 2.0 in Forward should be 0.5 in Reverse).

Visualizing the Workflow & Logic

Figure 1: 15N Analysis Decision Matrix

A logic flow for troubleshooting quantification errors based on labeling efficiency.

G Start Start: Analyze 15N Data CheckEff Calculate 15N Enrichment (M-1 / M Ratio) Start->CheckEff Decision Is Enrichment > 98%? CheckEff->Decision HighEff High Efficiency (>98%) Decision->HighEff Yes LowEff Low Efficiency (<95%) Decision->LowEff No StandardQuant Standard Quant Workflow (MaxQuant/Mascot) HighEff->StandardQuant Correction Apply Correction Algorithm (Census/Protein Prospector) LowEff->Correction 90-95% Reculture Stop: Re-optimize Cell Culture (Check Media/Time) LowEff->Reculture <90% Reciprocal Reciprocal Labeling Check (Forward vs Reverse) StandardQuant->Reciprocal Validation Correction->Reciprocal

Caption: Decision tree for selecting the correct analysis pipeline based on calculated 15N incorporation efficiency.

References

  • Skirycz, A., et al. (2011).[1][2] 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.

  • Chalkley, R. J., et al. (2005). Comprehensive analysis of a multidimensional liquid chromatography mass spectrometry dataset acquired on a quadrupole time-of-flight mass spectrometer. Molecular & Cellular Proteomics.

  • Park, S. K., et al. (2014). Census: 15N Stable Isotope Labeling Data Analysis. Integrated Proteomics Applications.[6][8]

  • Mascot Support. (2024). Mascot Server Quantitation Methods: 15N Metabolic Labeling.[9] Matrix Science.[10]

  • Zhang, G., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect. Analytical Chemistry.

Sources

reducing background noise from natural abundance 15N in sensitive experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced NMR Technical Support Center.

Topic: Reducing Background Noise from Natural Abundance


N in Sensitive Experiments
Ticket ID:  NMR-SUP-15N-NA
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary: The "Silent" Interferer

In high-sensitivity NMR experiments (particularly using CryoProbes), natural abundance (NA)


N (0.37%) from buffers, additives, or solvents can become a dominant source of artifacts. While 0.37% seems negligible, in a sample containing 100 mM ammonium acetate buffer and 50 

M labeled protein, the buffer's

N signal is effectively 370

M
—over 7x stronger than your analyte.

This creates two specific types of "noise":[1][2][3]

  • Dynamic Range Artifacts: The receiver gain is capped by the massive buffer signal, burying the analyte in the digitization floor.

  • 
     Noise (Ridges):  Instabilities in the intense buffer signal create vertical streaks that obscure real peaks.
    

This guide provides the protocols to suppress these signals via chemical, hardware, and software interventions.

Module 1: Diagnostic & Triage

"Is my noise actually Natural Abundance


N?" 

Before altering pulse sequences, confirm the source of the interference.

Q: How do I distinguish NA


N background from real weak signals or electronic noise? 
A:  Check the chemical shift and phasing.
  • Ammonium (

    
    ):  Appears as a triplet (1:1:1) in 1D 
    
    
    
    H or a distinct cluster in HSQC around 20–25 ppm (
    
    
    N)
    and 7.0–7.5 ppm (
    
    
    H)
    .
  • Urea: Appears around 75–80 ppm (

    
    N) .
    
  • Phase Check: In many gradient-selected HSQC sequences, aliased peaks (signals outside the spectral width) may appear with inverted phase. If you have a strong negative peak, it might be a folded buffer signal.

Q: Why is the background worse on my CryoProbe? A: CryoProbes increase sensitivity by ~3-4x. This lowers the limit of detection (LOD) sufficiently to make NA


N from solvents (like acetonitrile or pyridine) or buffers visible, whereas they were invisible on room-temperature probes.

Module 2: Chemical Suppression (The "Gold Standard")

The most effective way to eliminate NA


N noise is to render the interferer "silent" to the HSQC pulse sequence.

Q: Should I buy


N-depleted buffers? 
A:  Generally, no . They are prohibitively expensive and often unnecessary.
The Better Solution:  Use Deuterated Buffers  (e.g., 

-Tris,

-Ammonium Acetate).

Mechanism: The standard HSQC relies on magnetization transfer from


H to 

N and back.[4]
  • If you use

    
    -Ammonium (
    
    
    
    ), there are no protons attached to the nitrogen.
  • The

    
     coupling is replaced by 
    
    
    
    .
  • The HSQC pulse sequence (tuned to

    
     Hz) will fail to transfer magnetization for 
    
    
    
    bonds.
  • Result: The buffer becomes invisible in the

    
    H-
    
    
    
    N HSQC.

Table 1: Chemical Suppression Strategy

Buffer/AdditiveInterference Region (

N ppm)
Recommended SubstitutionMechanism of Silence
Ammonium ~20 - 25 ppm

-Ammonium Acetate/Chloride
No

H for coherence transfer.
Urea ~75 - 80 ppm

-Urea
No

H for coherence transfer.
Tris ~250 ppm (usually folded)

-Tris
No

H attached to N.
HEPES ~30 - 40 ppm

-HEPES
No

H attached to N.

Module 3: Pulse Sequence Engineering

If chemical substitution is impossible (e.g., checking a sample from a collaborator), use Band-Selective Excitation .

Q: How do I modify the HSQC to ignore the buffer? A: Replace the hard non-selective


N pulses with shaped pulses  (e.g., RE-BURP or I-BURP) that only excite the amide region.

Protocol: Band-Selective HSQC Setup

  • Target Region: Protein amides resonate between 100–135 ppm .

  • Interferer Region: Ammonium/Amines resonate between 20–40 ppm .

  • Pulse Selection: Use a shaped pulse (e.g., Reburp) with a bandwidth of ~40 ppm centered at 118 ppm.

  • Result: The pulse simply does not tip the magnetization of the Ammonium

    
    N nuclei. They remain at equilibrium and generate no signal.
    

Workflow Diagram: Selective Excitation Logic

SelectiveExcitation Figure 1: Decision logic for implementing band-selective pulses to avoid buffer excitation. Start Start: High Noise Detected CheckShift Check 15N Chemical Shift Start->CheckShift Decision Is Noise < 40 ppm? CheckShift->Decision HardPulse Standard HSQC (Hard Pulse) Decision->HardPulse No (Overlap with Amides) SoftPulse Band-Selective HSQC (Shaped Pulse) Decision->SoftPulse Yes (Ammonium/Amines) HardPulse->Start Try Chemical Fix Outcome Buffer Signal Suppressed SoftPulse->Outcome Excitation Avoided

Module 4: Post-Processing & Artifact Removal

Q: I have vertical streaks (ridges) at the


H frequency of my buffer. How do I remove them? 
A:  This is 

noise
. It occurs because the buffer signal is so strong that slight instabilities (temperature, hardware) between

increments cause amplitude fluctuations.

Troubleshooting Steps:

  • Avoid Symmetrization: Old protocols suggest "symmetrizing" the spectrum. Do not do this. It creates false peaks from noise intersections.

  • Use

    
     Noise Subtraction: 
    
    • In TopSpin (Bruker): Use the t1noise command or subtract the rows corresponding to the noisy frequencies.

    • In NMRPipe: Use the SOL (Solvent Filter) function in the time domain or POLY -auto baseline correction in the frequency domain.

  • Reference Deconvolution: If the noise is due to lineshape errors, deconvolution using the strong buffer peak as a reference can correct the lineshape of the entire spectrum.

Module 5: Isotope Filtering (Advanced)

Q: I am looking at a small molecule (unlabeled) binding to a labeled protein. The protein signals are overwhelming the small molecule NA signals. A: You need an Isotope Filter (specifically, an X-filter).

Protocol:


 Relaxation vs. Isotope Filtration 
  • Method A (

    
     Filter):  If the protein is large (>30 kDa), use a CPMG spin-lock (e.g., 30-50 ms) before acquisition. The large protein signal decays (short 
    
    
    
    ), leaving the sharp small molecule signal.
  • Method B (Isotope Filter): Use a pulse sequence element (like a BIRD cluster or a

    
    -filter) that dephases any proton attached to 
    
    
    
    N.
    • Sequence:

      
      .
      
    • Result: Protons attached to

      
      N are inverted (or selected), while protons attached to 
      
      
      
      N/
      
      
      C are unaffected. You can then subtract the two to isolate the "unlabeled" species.

Comparison of Suppression Techniques

MethodEffectivenessCostDrawback
Deuterated Buffer High (100%)ModerateRequires sample prep changes.
Shaped Pulses High (>90%)Free (Software)Cannot suppress if buffer overlaps with analyte.
Gradients ModerateFreeReduces overall S/N slightly (by

).
Isotope Filter HighFreeComplex setup; sensitive to

-coupling variations.

References

  • Mori, S., Abeygunawardana, C., Johnson, M. O., & van Zijl, P. C. (1995). Improved sensitivity of gradient-enhanced fluorinated benzenes for NMR studies of protein-ligand interactions. Journal of Magnetic Resonance, Series B, 108(1), 94-98.

  • Bax, A., & Ikura, M. (1991). An efficient 3D NMR technique for correlating the proton and 15N backbone amide resonances with the alpha-carbon of the preceding residue in uniformly 15N/13C enriched proteins. Journal of Biomolecular NMR, 1(1), 99-104.

  • Kupče, Ē., & Freeman, R. (2007). Band-selective NMR spectroscopy. Journal of Magnetic Resonance, 187(2), 258-265.

  • Delaglio, F., Grzesiek, S., Vuister, G. W., Zhu, G., Pfeifer, J., & Bax, A. (1995). NMRPipe: a multidimensional spectral processing system based on UNIX pipes. Journal of Biomolecular NMR, 6(3), 277-293.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating 15N Incorporation Efficiency by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and the broader scientific community, the precise measurement of ¹⁵N incorporation is a critical checkpoint in a multitude of experimental designs. From quantitative proteomics to metabolic flux analysis, the confidence in your downstream data is fundamentally tethered to the accurate determination of isotopic labeling efficiency. This guide provides an in-depth comparison of mass spectrometry-based methods for validating ¹⁵N incorporation, offering not just protocols, but the strategic reasoning behind critical experimental choices.

The Imperative of Validation: Why We Measure ¹⁵N Incorporation

Stable isotope labeling with ¹⁵N has become a cornerstone of modern biological research. By introducing ¹⁵N-enriched compounds into a system, we can trace the flow of nitrogen, quantify protein turnover, and elucidate metabolic pathways.[1] However, the assumption of 100% incorporation is a frequent and perilous oversimplification. Incomplete labeling can arise from various factors, including the duration of labeling, cell doubling times, and the availability of the ¹⁵N source.[2][3] Failure to accurately determine the extent of ¹⁵N enrichment can lead to significant errors in quantitative analyses. Therefore, rigorous validation of incorporation efficiency is not merely a quality control step; it is a prerequisite for data integrity.

This guide will compare three principal mass spectrometry-based methodologies for this validation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique, particularly for the analysis of volatile and thermally stable small molecules like amino acids.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile and highly sensitive method applicable to a wide range of biomolecules, from small metabolites to large proteins and peptides.

  • Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS): A highly precise method for determining bulk ¹⁵N enrichment in a sample.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis

GC-MS is a powerful technique for analyzing the ¹⁵N incorporation into individual amino acids, the fundamental building blocks of proteins. This method offers high chromatographic resolution and is particularly well-suited for volatile compounds.[4][5] However, a key consideration for amino acid analysis by GC-MS is the necessity of derivatization to increase their volatility.[5][6][7]

The "Why" Behind the Workflow

The derivatization step is crucial as it converts the polar, non-volatile amino acids into forms that can be readily vaporized and separated by the gas chromatograph.[6][7] The choice of derivatizing agent is critical and can influence the fragmentation patterns observed in the mass spectrometer. A common and effective method involves esterification followed by trifluoroacetylation.[6][7]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prot_Hydrolysis Protein Hydrolysis Derivatization Amino Acid Derivatization Prot_Hydrolysis->Derivatization Acid Hydrolysis GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection & Fragmentation GC_Separation->MS_Detection Mass_Shift Mass Shift Analysis MS_Detection->Mass_Shift Incorp_Calc Incorporation Calculation Mass_Shift->Incorp_Calc

Caption: Workflow for ¹⁵N Incorporation Analysis by GC-MS.

Experimental Protocol: ¹⁵N-Amino Acid Analysis by GC-MS

1. Protein Hydrolysis: a. Accurately weigh 1-5 mg of the lyophilized ¹⁵N-labeled protein sample into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and incubate at 110°C for 24 hours. d. After hydrolysis, cool the tube and open it carefully. e. Evaporate the HCl under a stream of nitrogen gas or in a vacuum concentrator. f. Re-dissolve the amino acid hydrolysate in 0.1 M HCl.

2. Amino Acid Derivatization (Esterification and Trifluoroacetylation): [6][7] a. Transfer an aliquot of the amino acid solution to a clean reaction vial and dry it completely. b. Esterification: Add 200 µL of 3 M HCl in isopropanol. Seal the vial and heat at 110°C for 1 hour. c. Cool the vial and evaporate the reagent under nitrogen. d. Trifluoroacetylation: Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of acetonitrile. Seal the vial and heat at 100°C for 15 minutes. e. Cool the vial and evaporate the excess reagent under a gentle stream of nitrogen. f. Reconstitute the derivatized amino acids in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., DB-5ms) for separation. c. Set the mass spectrometer to scan a mass range that includes the expected masses of the derivatized amino acids and their ¹⁵N-labeled counterparts.

4. Data Analysis: a. Identify the peaks corresponding to each amino acid derivative based on their retention times and mass spectra. b. For each amino acid, determine the relative abundance of the unlabeled (M) and the ¹⁵N-labeled (M+n) ions, where 'n' is the number of nitrogen atoms in the amino acid. c. Calculate the ¹⁵N incorporation efficiency using the following formula: Incorporation (%) = [Intensity(M+n) / (Intensity(M) + Intensity(M+n))] * 100

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Peptide and Intact Protein Analysis

LC-MS is the gold standard for validating ¹⁵N incorporation in proteomics and studies involving larger biomolecules.[8] Its high sensitivity and versatility allow for the analysis of complex peptide mixtures from digested proteins or even intact proteins.[8][9][10] This approach provides direct evidence of incorporation and can pinpoint the location of the label.[8]

The "Why" Behind the Workflow

The power of LC-MS lies in its ability to separate complex mixtures of peptides or proteins using liquid chromatography before they are introduced into the mass spectrometer for mass analysis. This separation is critical for reducing ion suppression and enabling the accurate measurement of isotopic distributions for a large number of analytes in a single run. For quantitative proteomics, a common workflow involves metabolic labeling where two cell populations are grown in "light" (¹⁴N) and "heavy" (¹⁵N) media, respectively.[1]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Prot_Extract Protein Extraction Prot_Digest Protein Digestion (e.g., Trypsin) Prot_Extract->Prot_Digest LC_Separation LC Peptide Separation Prot_Digest->LC_Separation MS_Analysis MS & MS/MS Analysis LC_Separation->MS_Analysis Peptide_ID Peptide Identification MS_Analysis->Peptide_ID Isotope_Dist Isotopic Distribution Analysis Peptide_ID->Isotope_Dist Incorp_Calc Incorporation Efficiency Calculation Isotope_Dist->Incorp_Calc

Caption: Workflow for ¹⁵N Incorporation Analysis by LC-MS.

Experimental Protocol: ¹⁵N-Peptide Analysis by LC-MS/MS

1. Protein Extraction and Digestion: a. Lyse cells or tissues containing the ¹⁵N-labeled proteins using a suitable lysis buffer. b. Quantify the protein concentration of the lysate. c. Take a defined amount of protein (e.g., 50 µg) and perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate). d. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide. e. Digest the proteins with a protease, most commonly trypsin, overnight at 37°C.[1] f. Stop the digestion by adding an acid (e.g., formic acid) and desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

2. LC-MS/MS Analysis: a. Reconstitute the desalted peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water). b. Inject the peptide mixture onto a reverse-phase LC column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument). c. Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile). d. Acquire mass spectra in a data-dependent or data-independent manner to obtain both precursor ion masses and fragmentation data for peptide identification.

3. Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant, Protein Prospector) to identify the peptides from the MS/MS spectra.[2][11][12] b. The software will also determine the isotopic distribution for each identified peptide. c. The incorporation efficiency is calculated by comparing the experimental isotopic pattern to the theoretical isotopic profile for a given peptide sequence at varying levels of ¹⁵N enrichment.[3][13][14][15] Specialized software can automate this process.[13][16][17]

Method 3: Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS) for Bulk ¹⁵N Analysis

EA-IRMS is a highly precise technique for determining the bulk ¹⁵N enrichment of a sample.[18] Unlike GC-MS and LC-MS, which provide information on individual molecules, EA-IRMS measures the average ¹⁵N abundance in the entire sample. This makes it an excellent method for quickly assessing the overall success of a labeling experiment.

The "Why" Behind the Workflow

The principle of EA-IRMS involves the complete combustion of the sample to convert all nitrogen into N₂ gas. This gas is then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of ¹⁵N¹⁴N to ¹⁴N¹⁴N. The high precision of this method makes it ideal for detecting even small changes in isotopic composition.[18]

EA_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis EA-IRMS Analysis cluster_data Data Analysis Sample_Prep Sample Drying & Homogenization Encapsulation Encapsulation in Tin Capsules Sample_Prep->Encapsulation Combustion Combustion to N₂ Gas Encapsulation->Combustion IRMS_Analysis Isotope Ratio Measurement Combustion->IRMS_Analysis Ratio_Calculation ¹⁵N/¹⁴N Ratio Calculation IRMS_Analysis->Ratio_Calculation Enrichment_Det Enrichment Determination Ratio_Calculation->Enrichment_Det

Caption: Workflow for Bulk ¹⁵N Enrichment Analysis by EA-IRMS.

Experimental Protocol: Bulk ¹⁵N Analysis by EA-IRMS

1. Sample Preparation: a. Dry the sample (e.g., cells, tissue) to a constant weight, typically by lyophilization or oven drying at 60°C.[19] b. Homogenize the dried sample to a fine powder using a ball mill or mortar and pestle. c. Accurately weigh a small amount of the homogenized sample (typically 0.5-2 mg) into a tin capsule.[19]

2. EA-IRMS Analysis: a. Place the tin capsule in the autosampler of the elemental analyzer. b. The sample is dropped into a high-temperature combustion furnace (around 980°C) where it is combusted in the presence of oxygen.[18] c. The resulting gases are passed through a reduction furnace to convert all nitrogen oxides to N₂ gas. d. The N₂ gas is then carried by a helium stream into the isotope ratio mass spectrometer.

3. Data Analysis: a. The IRMS measures the ion beams corresponding to masses 28 (¹⁴N¹⁴N), 29 (¹⁵N¹⁴N), and 30 (¹⁵N¹⁵N). b. The ¹⁵N abundance is typically expressed in delta (δ) notation relative to a standard (atmospheric N₂). For highly enriched samples, the atom percent ¹⁵N is calculated. c. The software provided with the instrument automatically calculates the ¹⁵N enrichment based on the measured isotope ratios.

Comparative Analysis of Methodologies

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS)
Analyte Volatile small molecules (e.g., derivatized amino acids)Peptides, proteins, non-volatile small moleculesBulk sample (total nitrogen)
Sample Preparation More complex (hydrolysis and derivatization required)Moderately complex (protein digestion)Simple (drying and weighing)
Information Provided Incorporation into specific amino acidsIncorporation into specific peptides/proteinsAverage incorporation in the entire sample
Sensitivity HighVery highHigh
Precision GoodGood to excellentExcellent
Throughput ModerateHighHigh
Primary Application Targeted analysis of amino acid incorporationGlobal and targeted proteomics, metabolomicsRapid assessment of overall labeling success

Concluding Remarks: Selecting the Appropriate Technique

The choice of methodology for validating ¹⁵N incorporation efficiency is contingent upon the specific research question. For a rapid and precise assessment of overall labeling success, EA-IRMS is the method of choice. When detailed information on the incorporation into individual amino acids is required, GC-MS provides a robust solution. For comprehensive proteomic and metabolomic studies where the incorporation into specific peptides, proteins, or other biomolecules is of interest, LC-MS stands as the most powerful and versatile technique.

Ultimately, a multi-pronged approach can provide the most comprehensive validation. For instance, EA-IRMS can be used for an initial screen of labeling efficiency, followed by a more detailed LC-MS analysis to investigate incorporation at the peptide or protein level. By understanding the principles and practical considerations of each method, researchers can confidently and accurately validate their ¹⁵N incorporation, ensuring the integrity and reliability of their experimental data.

References

  • Hofmann, D., Gehre, M., & Jung, K. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Isotopes in Environmental and Health Studies, 39(3), 233-244. Retrieved from [Link]

  • Ferreiro, D. U., Komives, E. A., & Wolynes, P. G. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of biomolecular NMR, 42(1), 59–63. Retrieved from [Link]

  • Hofmann, D., Gehre, M., & Jung, K. (2003). Sample preparation techniques for the determination of natural N-15/N-14 variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). ResearchGate. Retrieved from [Link]

  • Kilpatrick, E. L. (2016). Method for the determination of 15N incorporation percentage in labeled peptides and proteins. Methods in enzymology, 566, 255–273. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]

  • ResearchGate. (2015, August 29). Can LC-IRMS be used for determining the 15N of amino acids without derivatisation? Retrieved from [Link]

  • Lupine Publishers. (2021, February 3). Evaluation of the LC-MS and GC-MS based Isotopic Abundance Ratio of Consciousness Energy Healing Treated Cefazolin Sodium. Retrieved from [Link]

  • Bi, C., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12, 789173. Retrieved from [Link]

  • Ferreiro, D. U., Komives, E. A., & Wolynes, P. G. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PubMed. Retrieved from [Link]

  • Broeckling, C. D., et al. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Bi, C., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. Retrieved from [Link]

  • Bi, C., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. bioRxiv. Retrieved from [Link]

  • Kilpatrick, E. L. (2016). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins. ResearchGate. Retrieved from [Link]

  • PLOS. (2009). Stable Isotope Metabolic Labeling with a Novel 15N-Enriched Bacteria Diet for Improved Proteomic Analyses of Mouse Models for Psychopathologies. Retrieved from [Link]

  • Kilpatrick, E. L. (2016). Method for the determination of ¹⁵N incorporation percentage in labeled peptides and proteins. PubMed. Retrieved from [Link]

  • Elsner, M., et al. (2012). 13C and 15N isotope analysis of desphenylchloridazon by liquid chromatography isotope ratio mass spectrometry (LC-IRMS) and derivatization-gas chromatography-IRMS (GC-IRMS). Analytical and Bioanalytical Chemistry, 403(9), 2743–2753. Retrieved from [Link]

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]

  • Ehleringer, J. R., et al. (2015). Improved accuracy and precision in 15NAIR measurements of explosives, urea, and inorganic nitrates by elemental analyzer/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 29(10), 979-986. Retrieved from [Link]

  • Broeckling, C. D., et al. (2024). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2014, July 22). How can I assess incorporation of C13 and N15 into proteins by MS? Retrieved from [Link]

  • UC Davis Stable Isotope Facility. (2023, May 2). Sample Preparation - Carbon and Nitrogen in Solids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A simple and rapid method for .DELTA.15N determination of ammonium and nitrate in water samples. Retrieved from [Link]

Sources

A Researcher's Guide to 15N Protein Labeling: Ethylamine-15N Hydrochloride vs. Ammonium Chloride-15N

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in structural biology and drug development, stable isotope labeling is a cornerstone technique for elucidating protein structure, dynamics, and interactions. Nitrogen-15 (¹⁵N) labeling, in particular, is fundamental for a vast array of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) applications. The most common and well-established method for uniform ¹⁵N labeling of proteins expressed in bacterial systems relies on the use of ¹⁵N-labeled ammonium chloride as the sole nitrogen source in a minimal medium. However, the landscape of isotopic labeling is ever-evolving, with researchers continually seeking new tools and methodologies. This guide provides an in-depth comparison of the traditional workhorse, Ammonium Chloride-¹⁵N, with a potential but less-explored alternative, Ethylamine-¹⁵N hydrochloride.

The Gold Standard: Uniform Labeling with Ammonium Chloride-¹⁵N

Ammonium chloride-¹⁵N (¹⁵NH₄Cl) is the most widely used nitrogen source for producing uniformly ¹⁵N-labeled proteins for NMR and other applications.[1][2] Its prevalence is due to its cost-effectiveness, high efficiency of incorporation, and the wealth of established protocols.[3][4] When E. coli is grown in a minimal medium where ¹⁵NH₄Cl is the only nitrogen source, the ¹⁵N isotope is incorporated into all nitrogen-containing biomolecules, including amino acids, and subsequently, the expressed protein of interest.

The Metabolic Pathway of Nitrogen-15 Incorporation from Ammonium

The incorporation of the ¹⁵N isotope from ammonium chloride into amino acids is a fundamental process in cellular metabolism. The primary entry point of ammonia into amino acids is through the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway. In this pathway, glutamine synthetase (GS) catalyzes the ATP-dependent amidation of glutamate to form glutamine, incorporating one molecule of ammonia. Subsequently, glutamate synthase (GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. One of these glutamate molecules can then be used for other transamination reactions to synthesize other amino acids, while the other regenerates the substrate for GS. This cycle effectively distributes the ¹⁵N isotope from ammonia throughout the amino acid pool of the cell.

nitrogen_incorporation NH4Cl Ammonium Chloride-15N Glutamine Glutamine NH4Cl->Glutamine Glutamine Synthetase (GS) Glutamate Glutamate Glutamate->Glutamine Other_AAs Other Amino Acids Glutamate->Other_AAs Transaminases Glutamine->Glutamate Glutamate Synthase (GOGAT) aKG α-Ketoglutarate aKG->Glutamate Protein 15N-Labeled Protein Other_AAs->Protein Translation

Caption: Metabolic pathway for the incorporation of ¹⁵N from ammonium chloride into proteins.

Experimental Protocol: Uniform ¹⁵N Labeling of a Target Protein in E. coli using Ammonium Chloride-¹⁵N

This protocol is a standard method for expressing a ¹⁵N-labeled protein in E. coli BL21(DE3) cells.

Materials:

  • E. coli BL21(DE3) strain transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components.

  • Ammonium chloride-¹⁵N (¹⁵NH₄Cl).

  • Glucose (or other carbon source).

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli. Incubate overnight at 37°C with shaking.

  • Pre-culture: The next day, inoculate 100 mL of M9 minimal medium (containing natural abundance ammonium chloride) with the overnight starter culture to an OD₆₀₀ of ~0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.

  • Main Culture: Pellet the pre-culture cells by centrifugation (e.g., 5000 x g for 10 minutes). Resuspend the cell pellet in 1 L of M9 minimal medium prepared with 1 g/L of Ammonium chloride-¹⁵N as the sole nitrogen source and containing the appropriate antibiotic and glucose.

  • Growth and Induction: Grow the main culture at 37°C with vigorous shaking. Monitor the OD₆₀₀ until it reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for another 12-16 hours to allow for protein expression.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The resulting cell pellet can be stored at -80°C until purification.

An Alternative on the Horizon: Ethylamine-15N Hydrochloride

Proposed Metabolic Pathway of Nitrogen-15 Incorporation from Ethylamine

In some bacteria, short-chain amines can be utilized as a nitrogen and sometimes carbon source. The metabolism of ethylamine in E. coli is not as well-characterized as that of other amines like ethanolamine. However, it is plausible that an amine oxidase or a similar enzyme could catalyze the conversion of ethylamine to acetaldehyde and ammonia.[6][7] The released ¹⁵N-labeled ammonia would then enter the central nitrogen metabolism via the GS-GOGAT pathway, identical to the fate of nitrogen from ammonium chloride. The acetaldehyde would likely be converted to acetyl-CoA and enter the citric acid cycle.

ethylamine_metabolism Ethylamine This compound Ammonia Ammonia-15N Ethylamine->Ammonia Amine Oxidase (Proposed) Acetaldehyde Acetaldehyde Ethylamine->Acetaldehyde GS_GOGAT GS-GOGAT Pathway Ammonia->GS_GOGAT AcetylCoA Acetyl-CoA Acetaldehyde->AcetylCoA TCA Citric Acid Cycle AcetylCoA->TCA Protein 15N-Labeled Protein GS_GOGAT->Protein

Caption: Proposed metabolic pathway for the incorporation of ¹⁵N from ethylamine hydrochloride.

Hypothetical Experimental Protocol for Evaluating Ethylamine-¹⁵N Hydrochloride

To assess the feasibility of using Ethylamine-¹⁵N hydrochloride for protein labeling, a pilot study would be necessary. This protocol outlines a suggested approach.

Materials:

  • Same as for the ammonium chloride protocol, but with Ethylamine-¹⁵N hydrochloride instead of Ammonium chloride-¹⁵N.

Procedure:

  • Toxicity and Utilization Test: Before proceeding with a large-scale labeling experiment, it is crucial to determine if ethylamine is toxic to the E. coli expression strain and if it can be utilized as a sole nitrogen source. This can be done by growing the cells in M9 minimal medium with varying concentrations of unlabeled ethylamine hydrochloride as the sole nitrogen source and monitoring cell growth.

  • Pilot Labeling Experiment: If the cells can grow on ethylamine, a small-scale (e.g., 50 mL) labeling experiment should be performed following the same steps as the ammonium chloride protocol, but replacing ammonium chloride with an equimolar amount of Ethylamine-¹⁵N hydrochloride.

  • Analysis: After protein expression and purification, the level of ¹⁵N incorporation must be determined using mass spectrometry. This will be the key indicator of the efficiency of this labeling method. Protein yield should also be compared to that obtained with the standard ammonium chloride method.

Head-to-Head Comparison

The following table summarizes the key characteristics of Ammonium chloride-¹⁵N and Ethylamine-¹⁵N hydrochloride for protein labeling.

FeatureAmmonium Chloride-¹⁵NEthylamine-¹⁵N Hydrochloride
Chemical Formula ¹⁵NH₄ClCH₃CH₂¹⁵NH₂·HCl
Molecular Weight 54.49 g/mol 82.54 g/mol
Mechanism of ¹⁵N Incorporation Direct entry into the GS-GOGAT pathway.Proposed conversion to ammonia, then entry into the GS-GOGAT pathway.
Labeling Pattern UniformExpected to be uniform, but potential for other labeling patterns if the ethyl group is metabolized and incorporated elsewhere.
Cost-Effectiveness Generally more cost-effective due to widespread use and simpler synthesis.Likely more expensive due to more complex synthesis.
Established Protocols Abundant and well-validated.[8][9]None readily available; requires empirical optimization.
Potential Advantages Reliable, high-yield, and predictable.Potential for novel labeling strategies (speculative).
Potential Disadvantages Limited to uniform labeling.Unknown efficiency, potential toxicity, higher cost, lack of established protocols.

Concluding Remarks for the Practicing Scientist

For routine, high-yield production of uniformly ¹⁵N-labeled proteins, Ammonium chloride-¹⁵N remains the undisputed method of choice. Its reliability, cost-effectiveness, and the wealth of supporting literature make it the go-to reagent for most applications.

Ethylamine-¹⁵N hydrochloride, on the other hand, represents an intriguing but unproven alternative. While it may offer avenues for specialized labeling approaches in the future, its use for standard uniform labeling is not currently supported by experimental evidence and would require significant upfront investment in protocol development and validation. Researchers interested in exploring novel labeling methodologies may find it a worthwhile subject for investigation, but those requiring a robust and predictable labeling outcome should adhere to the well-trodden path of using Ammonium chloride-¹⁵N. The potential for the ethyl group to be metabolized and incorporated into other biomolecules could also lead to isotopic scrambling, which could complicate spectral analysis.[10][11] Therefore, any exploration of ethylamine-¹⁵N as a labeling reagent should be accompanied by rigorous analytical characterization of the final protein product.

References

  • A large proportion of human proteins contain post-translational modifications that cannot be synthesized by prokaryotes. Thus, mammalian expression systems are often employed to characterize structure/function relationships using NMR spectroscopy. Here we define the selective isotope labeling of secreted, post-translationally modified proteins using human embryonic kidney (HEK)293 cells. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeP8iM0cGaKUsemOxx28HEkHGnWf6zpgpLrQOZ7ukKhqhWV1Ie5OQEjAainEmAYtisNnef6xAYUd8LhqBPOEP2aAf8oC9Stm2GCydb0xDnObdeewQhSzNO1NIXGb0SRPtvRJVA7Mh689zngK05]
  • Expressing 15N labeled protein. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXhYuWpyeOSk5fpAh1g1gyoj7KV8Sf2HF0Lg7Kl2VRZsMn-S4ZF_wlfrqv0NPYHSzuNisMpbO0mKuyV4RJiM1c8Q5YYuYDYH_898TxpoqKEFqzA8tQI6tXKrCx1tTbqx6Fj7yaUPI7lVbqt3-dxbGVutkYDHVGPKjMLQvUXGso]
  • New developments in isotope labeling strategies for protein solution NMR spectroscopy - Lewis Kay's Lab - University of Toronto. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG-1FYsvM_kPEDWR8WHQg6jp8JQoXaTFfw4evM0Y259t_cFJnaxvDxJELOpTzzVdIfMAOPa9AY6aB6L52Prhp7SUk1EcUC1o1aomkNSqexZzlFDE4U5Jc0PsUFIpqkuypTyhBiEPh_LdhptaycER6iGA==]
  • 15N labeling in E. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLuOFtCBPCZjGEfCltaf2PXye4hKWRaozW2aBgC7lnYTOZIRkpwktjixSVPpEZDhsHPPsPj7pFD9gRHlLhI__gUAJsCxxbd7OaVLrI3hVKIMxeYXh-OqgDQjhMgrERAfrapN_5JquLkiTF2fbji6FVAPryt3yU7R3jtPqgu9dQNPudqAhxFhbmwI4bckFWy-5-Gg==]
  • Isotopic Labeling for NMR Spectroscopy of Biological Solids - Sigma-Aldrich. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1W3ba5x8_zPxZpVxLbWDsnj_ny6x-zAwPH_hBQPYM8hH7MDukVAznogDpEbiZCpt4uK_-33TxtlmWbXDYUo9LaeSnz8mNs1V3LfHX0JnzvQvARPtU6Hwot5YKRDqELbjltXv-3BHAkMWsL4m5-ce42UXrdRWZyhusLMBTYwwrnWo0QkZ25YryEs8nUAYhTmSXmj3eqH2XOIftYjdz4cxVv7G7E3SUf7UUABlC9NI-MqOR0Q2T4RCRyjaAlb9T3reIKoVmGFhlkbbqm_cLa0L2vAOoUGXFtm31yBA=]
  • Interrelationships between the enzymes of ethanolamine metabolism in Escherichia coli. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvb3ZQ7l0y-ncMxgdWr72ZvNBgLa8wgXrPwMa8WvyNcSnRzgq0gu_2-9q71cJcyk0pRZ7ye-Yj_K8NclV510XW7Mjxop-NvjPVNaL6slf_Mylc1juDOhmUX1rXUrzhvfdNgjs=]
  • 15N - Protein NMR. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGok_mt3uEOC5JdopjeFd1R0b0aZ0LpOTu8Cq9qf7VTmcmeDvnRAFklktlLMFUVvJuULHlJns7-QwmaDL6ae_83Eo0npJs2m0-LwwzkmcKS-d_SkMXmBPlEfcHPprPAhHIAIZUZ9LImO-_cCkbMeH2ykXLVVUI=]
  • Protein & Peptide NMR Spectroscopy : Practical Aspects - SARomics Biostructures. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJwkpi9VccQ-67S1UDrLY5BIild_gMCEX-GmUlEVHfv3q1TdAhdGkNTVKbfKi84C8xBU5WGCj520iEoOV4suGLlJ4uJHwQAvVznRhYubXBvAzDUyBnzWfvJNJZ3Jgg9K96mjZMgM8-rXXUdssFEiHCZ_NjILikwm-oew==]
  • Protocol and solutions for expression of isotopically labeled proteins in E. coli | by LucianoSphere (Luciano Abriata, PhD). [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtwpeI79gBSf_k5mZusZMq2Oa06Snn4lcSC9ytOp23XiJH8PWFemGfdUw4Pn866kKnI_PfLd6-3HPzgqAvVTG72HTmuaVTEoI5ylVXsEeCcdUBcmvgxuYQFWIjv5b0JBcD0-ADJk4-z8vRhNdoGesR0zBr98ac8eQzuddJb70vS4e5OAk-bLgBThjiVpqSWi8AT7ZcqLwI4GmtGTi9LE0Ds-Dj3YwyPjfrH5BtUfHjiPhSt62OENC_tQ==]
  • 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility - EMBL. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXmYzPG4ZyAtk1B8p0dOE-AWwqHHFDIT6v3PLvogbDhBW6Girh6OCpo3E4_sNAlkNAbVrk8G3HWHai4PvspuC16aHvv8EL-tUYJyNGvCaA5AfjI8AO09UdmVTno_jEGOCleI03L6TrdSNAksB0zr0ygbzNmS4alzc9b7q2gzy_KPeOoP_VgFSTKtBLoEfM3mOZ4MQZbTDpl0YJoCyFZP3JK2UACg==]
  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdPjKfsqijvUkDnMRkAAh-c9KUaeIqmX3qzzxVEk_x77KG6cKnvCIasxgNreLmc41W6L4fRT6S752Y1jl4ch96fFgNO97eoAx6H9M4fpoVz0cmzjuGAhbEBmzKQDD6mUi2d5nT7won-v_q4B8v]
  • Top Ten Tips for Producing 13C 15N Protein in Abundance - MIT. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi3TDAUnr703i_IV7hb-CGnK_yjs7OxFTHt--YIhyyXR6nRvaLkDaqxWk-LBYh5UsRsPmo9TO7C94IryVEMJ2da2ztENSvcB6xIBPMGeQhMzCSihbwloKK-4VJTXCQajG7FJeObetofCw_IoTVzX9w7L2uUdpunOseb7GBhtbOvCG7udnt6fiWZc0=]
  • Metabolic engineering of Escherichia coli for the production of two-carbon primary amines. [Link: https://vertexaisearch.cloud.google.
  • Ethanolamine Utilization in Bacteria - PMC - NIH. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXKxA94KlI-3VVEt6BQWi6jrW0W-adwdmELCJpiAFT7JT4ZIo6PaznjxZf_nY_zoj4mc8uurzSR2_sYx1T8Ix6DXYYcRzGfq-f2wg7Mg7Ip8e_36Q-7Y6FVo30VOrOCNYSkT_TjVJ_hbQQLoA=]
  • This compound | CAS 84051-02-5 | SCBT - Santa Cruz Biotechnology. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4JCIzXbduNN4ScXMsH4Od0Et8wj8rGXhoMWz3WEZlHg3LGQQaiz3k9d8jI9H7D4txnBaVFMR_ZUe8mJjHFX5zbplY4UzWe6-5dqBYPtaNsarDtH96t3p2_XsDk88B4IChy7Ni__pNpQP8QbEBlDv8hlawhZU_dX1F]
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzMathImrUjpQ0fU0OmrzJw3pFhNjxfAAtv5_PzUaeQJtrBkdcQv_fSjQzxy7PPXz47NZkLtsJyou1d0Vvh_2NgNcGT129ogkMAMf7Bht-pEMchkf87-XQEJkwUOD67u9tFZpd4vKVi99qcZs=]
  • Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies - Sigma-Aldrich. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-2wAsc_EsP4grsFrxayi0ICLfqOQ2BXSodRXM9bByCO6oqfUnFWUMUPqBmRKKDU6e68GjRaWyJVBBX8fRvb9jp1ap8sKdNx05vVtM0_JO7K8nxPuPKa2FdHUnXOu55YaxUxjMfuSZd-qa1wm5b05RGdIdUAt8P5uwfZfFj8LYyTn92w5h314m4hNiR4dZvUTGDsycjP1MsuMLuikIVD3xS74jrkWcvmzNDBVF1Lj0El1XKIuh62cQOkMCoyl2I8CQZ68qIJfrnneGp0Fh9i0U6W_VBlmFz-ETPuY=]
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsv2wsJi2vi5MkOBprlxnggjkKRwc_MebhnESaqOPiRo6MLwGIS3_U3eEMHtb4z0CezSLMkGrrqht2H0NaS3Vr3Nm3TRGbhGxyScjlTH9qT4Voy5UD47sxz5KpYqdwmZsF-dx6qnvQk4B-XJC9jrfhgCUmyXs-VVKDL_UoTJtwKQ==]
  • A Novel Pathway for Bacterial Ethanolamine Metabolism | Request PDF - ResearchGate. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqsi0DpvFWN9_LUtyOMN5jGhmUmREu8jboTVfy5iHe9ZGuLHkZ9giCBovQM9Lymz1FpVqssNOmtUtDKQe3wteF_wzj3KO4yphg7c4cwmjdgNNckaKfiCj5SMaAtCiBrx8Hj598cNIXBvbeK4ws28cgWUpZQMmyQQOmq_8uuoaqB8zPimkt-epNp2KcZwjCbJlV0Bq6zL8U7M6ksorABTnKblZ4]
  • ETHYLAMINE:HCL - Eurisotop |. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFz3nNw7j24WN2ti6PN5Zon6ZkCNfr2ONFdyubeFzYiZsq8evuIP9nehv40bXCX3Rp8gZfNQ1pPKiSFNudZwbl-q5l4ssoBt2m2ZUTT4eWfaV2lu2O5o2KS9w2pQr0lRseb9Zr]
  • Ethylamine-15N 15N 99atom 84051-02-5 - Sigma-Aldrich. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNyhsu-jdy3z97oJukE_41zlFARBwRtFAaEXZnmN_21x9qeEcNhbO7vndsgqA6KX-TNkQTNB3pcGjOozKHPsbH-PvXsBMPc4nKByaL18I-x7--sVLFY3eE2kYihXdmPiLUbG0oSf7vU3DiUsmqdjiFdEs27g==]

Sources

A Senior Application Scientist's Guide to Assessing the Impact of ¹⁵N Labeling on Protein Structure and Function

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the use of ¹⁵N isotopic labeling is a cornerstone of modern protein analysis, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative Mass Spectrometry (MS).[1][2] This technique provides the necessary signal dispersion and sensitivity to elucidate high-resolution structures and dynamics of proteins.[3][4] However, the introduction of a heavier isotope, while chemically identical, can theoretically introduce subtle "isotope effects" that may influence the biophysical properties of a protein.[5] Therefore, it is a critical, yet often overlooked, step to validate that ¹⁵N labeling does not significantly perturb the protein's structure and function. This guide provides a comprehensive framework and detailed experimental protocols for rigorously assessing the impact of ¹⁵N labeling, ensuring the biological relevance of your data.

Part 1: A Comparative Analysis of Structural Integrity

A fundamental assumption when using isotopically labeled proteins is that they are structurally identical to their unlabeled counterparts. This section outlines key biophysical methods to validate this assumption.

Secondary Structure Assessment with Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for evaluating the secondary structure of proteins in solution.[6] By measuring the differential absorption of left- and right-circularly polarized light, CD provides a spectral "fingerprint" of the protein's α-helical, β-sheet, and random coil content.[7]

Causality Behind Experimental Choice: Any significant alteration in the protein's fold due to ¹⁵N labeling would likely manifest as a change in its secondary structure composition. Therefore, comparing the far-UV CD spectra of the labeled and unlabeled protein is a direct and robust method to detect such perturbations. Ideally, the spectra should be superimposable, indicating no significant change in the secondary structure.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis unlabeled Unlabeled Protein buffer Identical Buffer Exchange (e.g., Dialysis) unlabeled->buffer labeled ¹⁵N-Labeled Protein labeled->buffer cd_spec CD Spectrometer params Set Parameters (190-250 nm, 25°C) cd_spec->params blank Measure Buffer Blank params->blank measure_unlabeled Measure Unlabeled Sample blank->measure_unlabeled measure_labeled Measure ¹⁵N-Labeled Sample measure_unlabeled->measure_labeled subtract Subtract Buffer Blank measure_labeled->subtract overlay Overlay Spectra subtract->overlay decon Secondary Structure Deconvolution overlay->decon compare Compare % α-helix, β-sheet, etc. decon->compare conclusion Structural Equivalence compare->conclusion Identical?

Caption: Workflow for comparing the secondary structure of ¹⁵N-labeled and unlabeled proteins using CD spectroscopy.

  • Sample Preparation:

    • Purify both unlabeled and ¹⁵N-labeled proteins to >95% purity.

    • Perform a buffer exchange for both samples into the same batch of CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). Avoid buffers with high UV absorbance like Tris or high concentrations of chloride.[1]

    • Accurately determine the concentration of both protein samples. This is a critical step for accurate comparison.

    • Prepare samples at a concentration of 0.1-0.2 mg/mL in a final volume sufficient for the cuvette (typically 200-400 µL).

  • Instrument Setup and Data Collection:

    • Set the CD spectrometer to acquire data in the far-UV region (e.g., 190-250 nm).

    • Use a 1 mm pathlength quartz cuvette.

    • Set the temperature to 25°C.

    • Acquire a baseline spectrum of the buffer alone.

    • Acquire spectra for the unlabeled and ¹⁵N-labeled proteins. Average at least three scans for each sample to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from each protein spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity.

    • Overlay the spectra of the labeled and unlabeled proteins for visual comparison.

    • Use deconvolution software (e.g., K2D, CDPro, CONTIN) to estimate the percentage of secondary structure elements for both samples.[8]

Thermal Stability Assessment with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat capacity of a sample as a function of temperature, providing a detailed thermodynamic profile of a protein's thermal unfolding.[9][10] The melting temperature (Tm), the midpoint of the unfolding transition, is a direct measure of a protein's thermal stability.

Causality Behind Experimental Choice: If ¹⁵N labeling were to subtly disrupt the network of non-covalent interactions that stabilize the protein's tertiary structure, it would likely alter its thermal stability. DSC is the gold standard for detecting such changes as it directly measures the energy required to unfold the protein.[11]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis unlabeled Unlabeled Protein buffer Identical Buffer Exchange (e.g., Dialysis) unlabeled->buffer labeled ¹⁵N-Labeled Protein labeled->buffer degas Degas Samples and Buffer buffer->degas buffer->degas dsc DSC Instrument params Set Scan Parameters (e.g., 20-100°C, 60°C/hr) dsc->params buffer_scan Run Buffer-Buffer Scan params->buffer_scan sample_scan_unlabeled Run Unlabeled Sample buffer_scan->sample_scan_unlabeled sample_scan_labeled Run ¹⁵N-Labeled Sample sample_scan_unlabeled->sample_scan_labeled subtract Subtract Buffer Scan sample_scan_labeled->subtract normalize Normalize for Concentration subtract->normalize fit Fit Unfolding Transitions normalize->fit extract Extract Tm and ΔH fit->extract compare Compare Thermodynamic Parameters extract->compare conclusion Equivalent Thermal Stability compare->conclusion Similar Tm & ΔH?

Caption: Workflow for comparing the thermal stability of ¹⁵N-labeled and unlabeled proteins using DSC.

  • Sample Preparation:

    • Ensure both unlabeled and ¹⁵N-labeled proteins are in the same, extensively dialyzed buffer. The dialysis buffer should be reserved for use as the reference.

    • The recommended protein concentration is typically between 0.2 and 1.0 mg/mL. Both samples must be at the same concentration.

    • Degas both protein samples and the reference buffer under a gentle vacuum for 5-10 minutes to prevent bubble formation during the scan.

  • Instrument Setup and Data Collection:

    • Load the reference cell of the DSC with the reserved buffer.

    • Perform a buffer-versus-buffer scan using the same parameters as the sample scan to establish a baseline.

    • Set the scan parameters. A typical range for proteins is 20°C to 100°C with a scan rate of 60°C/hour.

    • Load the sample cell with the unlabeled protein and run the thermal scan.

    • Thoroughly clean the sample cell according to the instrument's protocol.

    • Load the sample cell with the ¹⁵N-labeled protein and run the scan using identical parameters.

  • Data Processing and Analysis:

    • Subtract the buffer-buffer baseline from each of the protein thermograms.

    • Normalize the data for protein concentration.

    • Fit the unfolding transition(s) using the instrument's software to determine the melting temperature (Tm) and the calorimetric enthalpy of unfolding (ΔH).

    • Compare the Tm and ΔH values for the labeled and unlabeled proteins.

Part 2: Functional Equivalence Assessment

Demonstrating structural integrity is crucial, but it is equally important to confirm that the biological function of the protein is unaffected by ¹⁵N labeling. The specific assay will depend on the protein's function, but for enzymes, a comparison of kinetic parameters is the most direct approach.

Enzyme Activity and Kinetics

For proteins with enzymatic activity, a comparison of their kinetic parameters provides a quantitative measure of functional equivalence. The Michaelis constant (Km) reflects the substrate affinity, while the maximum velocity (Vmax) and the catalytic rate constant (kcat) describe the efficiency of the catalytic process.[12][13]

Causality Behind Experimental Choice: Any subtle change in the active site geometry or the protein's conformational dynamics due to ¹⁵N labeling could impact substrate binding or the catalytic mechanism, leading to altered kinetic parameters. Therefore, a comparative enzyme kinetics study is a highly sensitive method to probe for functional perturbations.

cluster_prep Assay Preparation cluster_acq Rate Measurements cluster_analysis Data Analysis enzyme_prep Prepare Unlabeled and ¹⁵N-Labeled Enzyme Stocks spectro Spectrophotometer/Fluorometer substrate_prep Prepare Substrate Dilution Series run_unlabeled Measure Initial Rates for Unlabeled Enzyme at each [S] substrate_prep->run_unlabeled run_labeled Measure Initial Rates for ¹⁵N-Labeled Enzyme at each [S] substrate_prep->run_labeled buffer_prep Prepare Assay Buffer spectro->run_unlabeled run_unlabeled->run_labeled plot_unlabeled Plot Rate vs. [S] for Unlabeled Enzyme run_labeled->plot_unlabeled plot_labeled Plot Rate vs. [S] for ¹⁵N-Labeled Enzyme run_labeled->plot_labeled fit_mm Fit Data to Michaelis-Menten Equation plot_unlabeled->fit_mm plot_labeled->fit_mm extract Determine Km and Vmax fit_mm->extract compare Compare Kinetic Parameters extract->compare conclusion Functional Equivalence compare->conclusion Similar Km & Vmax?

Caption: Workflow for comparing the enzyme kinetics of ¹⁵N-labeled and unlabeled proteins.

  • Assay Setup:

    • Use a standard, well-characterized assay for your enzyme of interest. This typically involves monitoring the change in absorbance or fluorescence of a substrate or product over time.[14]

    • Prepare a stock solution of your substrate and a series of dilutions in the appropriate assay buffer.

    • Prepare stock solutions of both the unlabeled and ¹⁵N-labeled enzymes at the same molar concentration.

  • Measurement of Initial Rates:

    • For each substrate concentration, set up a reaction mixture containing the assay buffer and substrate. Equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small, fixed amount of the unlabeled enzyme.

    • Immediately monitor the change in signal (absorbance or fluorescence) over a short period where the reaction rate is linear. This is the initial velocity (v₀).

    • Repeat this process for all substrate concentrations.

    • Thoroughly repeat the entire set of measurements using the ¹⁵N-labeled enzyme, ensuring identical conditions.

  • Data Analysis:

    • For both the unlabeled and ¹⁵N-labeled enzyme, plot the initial velocity (v₀) as a function of substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.[7]

    • Compare the Vmax and Km values obtained for the labeled and unlabeled enzymes.

Part 3: Quantitative Data Summary and Interpretation

To facilitate a clear comparison, the quantitative data from the aforementioned experiments should be summarized in a structured format.

Table 1: Comparative Analysis of ¹⁵N-Labeled vs. Unlabeled Protein

ParameterUnlabeled Protein¹⁵N-Labeled Protein% DifferenceInterpretation
Secondary Structure
% α-Helix (from CD)e.g., 45%e.g., 44%e.g., -2.2%e.g., No significant difference
% β-Sheet (from CD)e.g., 20%e.g., 21%e.g., +5.0%e.g., No significant difference
Thermal Stability
Tm (°C) (from DSC)e.g., 65.2e.g., 65.1e.g., -0.15%e.g., Equivalent stability
ΔH (kcal/mol) (from DSC)e.g., 150e.g., 148e.g., -1.3%e.g., Similar unfolding energetics
Enzyme Function
Km (µM)e.g., 50e.g., 52e.g., +4.0%e.g., No significant change in affinity
Vmax (µmol/min/mg)e.g., 100e.g., 98e.g., -2.0%e.g., No significant change in catalytic rate

Note: The values in this table are for illustrative purposes only. A statistically insignificant difference (typically <5-10%, depending on the assay) is generally considered acceptable.

Trustworthiness and Self-Validation: The protocols described are designed to be self-validating. By using the same instrumentation, buffers, and experimental conditions for both the labeled and unlabeled samples, any observed differences can be confidently attributed to the isotopic labeling itself, rather than experimental artifacts. The inclusion of multiple orthogonal techniques (e.g., CD and DSC for structure) provides a more robust assessment.

Conclusion

References

  • Higman, V. A. (2012). 15N - Protein NMR. Retrieved from [Link]

  • Tugarinov, V., Kanelis, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy.
  • Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual review of biophysics and biomolecular structure, 27, 357-406.
  • Kainosho, M., Torizawa, T., Iwashita, Y., Terauchi, T., Mei, O. H., & Güntert, P. (2006). Optimal isotope labelling for NMR protein structure determinations.
  • IMSERC. 15N-LABELED PROTEINS. Northwestern University. Retrieved from [Link]

  • Zhang, Y., Webhofer, C., Reckow, S., Filiou, M. D., Maccarrone, G., & Turck, C. W. (2009).
  • Wu, S. L., & Karger, B. L. (2004). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Journal of proteome research, 3(6), 1155-1163.
  • Krijgsveld, J., Ketting, R. F., Mahmoudi, T., Johansen, J., Artal-Sanz, M., Verrijzer, C. P., ... & Heck, A. J. (2003). Metabolic labeling of C. elegans and D. melanogaster for quantitative proteomics.
  • Patsnap Synapse. (2025, May 9). How to Perform a Standard Enzyme Activity Assay? Retrieved from [Link]

  • Filiou, M. D., Zhang, Y., Teplytski, I., Reckow, S., Gormanns, P., Maccarrone, G., ... & Turck, C. W. (2012). ¹⁵N metabolic labeling: evidence for a stable isotope effect on plasma protein levels and peptide chromatographic retention times. Journal of proteomics, 75(14), 4469-4478.
  • McClintock, S. P., & Gierasch, L. M. (2021). Evaluation of protein secondary structure from FTIR spectra improved after partial deuteration. European Biophysics Journal, 50(1), 1-11.
  • Hotchko, M., Anand, G. S., Komives, E. A., & Ten Eyck, L. F. (2006). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of selectively labeled NMR samples. Protein science, 15(7), 1745-1750.
  • Tugarinov, V., & Kay, L. E. (2005). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current opinion in structural biology, 15(5), 541-547.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • MtoZ Biolabs. Steps for Protein Determination Using Circular Dichroism. Retrieved from [Link]

  • Creative Biostructure. (2025, July 8). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Manavalan, P., & Johnson, W. C. (1987). Protein secondary structure from circular dichroism spectra. Analytical biochemistry, 167(1), 76-85.
  • Cooper, A. Differential Scanning Calorimetry. University of Glasgow. Retrieved from [Link]

  • Malvern Panalytical. (2018, August 14). Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers. Retrieved from [Link]

  • Kirkitadze, M. D., & Glibowicka, M. (2017). Differential Scanning Calorimetry—A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of visualized experiments: JoVE, (121), 55262.
  • NIST. (2023, August 31). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. Retrieved from [Link]

  • Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]

  • TA Instruments. Characterizing Protein Stability by DSC. Retrieved from [Link]

  • Malvern Panalytical. (2022, April 15). How DSC can complement your protein thermal stability studies. Retrieved from [Link]

  • Moodle@Units. (2012, September 27). Differential scanning calorimetry as a tool for protein folding and stability. Retrieved from [Link]

  • Student Theses Faculty of Science and Engineering. (2009, August 14). Differential Scanning Calorimetry and Protein Stability. Retrieved from [Link]

  • ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]

  • ResearchGate. (2015, August 26). Is there any indication when comparing CD-spectra to judge if the same protein concentration was used? Retrieved from [Link]

  • Creative Biostructure. (2023). Far-UV vs Near-UV Circular Dichroism: A Complete Guide to Protein Characterization. Retrieved from [Link]

  • ResearchGate. Circular Dichroism in Protein Analysis. Retrieved from [Link]

  • Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical biochemistry, 287(2), 252-260.
  • Creative Biostructure. CD Spectroscopy for Protein Analysis. Retrieved from [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1751(2), 119-139.
  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics. Retrieved from [Link]

  • Open Library Publishing Platform. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

  • Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

Sources

comparison of different E. coli strains for 15N protein expression

Comparative Guide: E. coli Strains for N-Labeled Protein Expression

Executive Summary

For NMR structural studies, the production of

BL21(DE3)

This guide objectively compares the performance of four dominant E. coli strain lineages in the context of isotopic labeling. It further details the High-Density Resuspension (Marley) Method , a self-validating workflow that reduces isotope costs by ~70% while maintaining high protein yields.

Key Findings:

  • Best Generalist: BL21(DE3) offers the fastest growth kinetics in M9 minimal media.

  • Best for Eukaryotic Targets: Rosetta 2(DE3) is essential for rare codons but requires careful antibiotic management in M9 to prevent plasmid loss.

  • Best for Disulfides: SHuffle T7 Express allows cytoplasmic disulfide formation but exhibits a significant lag phase in minimal media.

Strain Comparison Matrix: Performance in Minimal Media (M9)

The metabolic burden of growing in minimal media (M9) differs significantly from rich media (LB/TB). The table below contrasts how these strains perform specifically under


FeatureBL21(DE3) BL21 Star (DE3) Rosetta 2 (DE3) SHuffle T7 Express
Primary Utility Robust, general high-yield expression.mRNA stability; higher yield for small/stable proteins.Eukaryotic proteins with rare codons.[1][2]Proteins requiring disulfide bonds (Cytoplasmic DsbC).[3][4][5][6][7]
Growth Rate (M9) Fast (Doubling ~60 min).Fast (Doubling ~60 min).Moderate (Metabolic drag from pRARE plasmid).Slow (Doubling ~80-90 min).
Basal Leakage Moderate.High (Lack of RNase E increases transcript life).Moderate.Low (Constitutive DsbC expression).
M9 Suitability Excellent. High tolerance for acetate stress.Good , but prone to inclusion bodies if induced too hot.Fair. Requires Chloramphenicol in M9 to retain pRARE.Fair. Sensitive to oxidative stress; requires pH buffering.
Key Risk Plasmid instability if toxic.mRNA toxicity for some targets.Loss of rare tRNAs if antibiotics depleted.Lower biomass yield per liter of M9.
Decision Logic for Strain Selection

The following diagram illustrates the logical pathway for selecting the optimal strain based on protein characteristics.

StrainSelectionStartTarget Protein AnalysisDisulfidesContains Disulfide Bonds?Start->DisulfidesRareCodonsContains Rare Codons?(Arg, Ile, Leu, Pro)Disulfides->RareCodonsNoShuffleSelect: SHuffle T7 Express(Cytoplasmic DsbC)Disulfides->ShuffleYesToxicToxic to E. coli?RareCodons->ToxicNoRosettaSelect: Rosetta 2 (DE3)(pRARE Plasmid)RareCodons->RosettaYesLysSSelect: BL21(DE3) pLysS(Lysozyme suppression)Toxic->LysSYesStandardSelect: BL21(DE3)(Standard Workhorse)Toxic->StandardNo (Standard)StarSelect: BL21 Star (DE3)(mRNA Stability)Standard->StarIf yield low & non-toxic

Figure 1: Decision tree for selecting the appropriate host strain based on protein biochemical properties.

Technical Deep Dive: The "Lag Phase" Challenge

When transitioning E. coli from rich media (LB) to minimal media (M9), cells undergo a "lag phase" to upregulate biosynthetic pathways for amino acid production.

  • The Problem: Direct inoculation into M9 often results in slow growth and low final OD600 (typically 1.0–1.5), wasting expensive isotopes.

  • The Solution (Marley Method): Grow biomass in LB (unlabeled), pellet the cells, and resuspend them in a smaller volume of M9 (

    
    N) for induction. This bypasses the growth bottleneck and concentrates the biomass.
    
Critical Insight: Buffering Capacity

Standard M9 salts often fail to buffer the pH effectively at high cell densities (OD > 3.0), leading to acidification and premature culture death.

  • Recommendation: Use M9+ media (increased phosphate).

  • Data Support: Increasing Na

    
    HPO
    
    
    and KH
    
    
    PO
    
    
    concentrations by 2x can increase protein yield by up to 100% by maintaining pH near 7.2 during the induction phase [1].

Protocol: High-Density Resuspension (Marley Method)

This protocol is the industry standard for cost-effective

Reagents:

  • LB Broth: Standard formulation.

  • 10x M9 Salts: 60g Na

    
    HPO
    
    
    , 30g KH
    
    
    PO
    
    
    , 5g NaCl per liter.
  • Isotope:

    
    NH
    
    
    Cl (1g/L final concentration).
  • Carbon Source: Glucose (unlabeled for

    
    N only).
    
Workflow Diagram

MarleyMethodInoculation1. InoculationLB Media (Unlabeled)Growth2. Biomass Growth37°C to OD600 ~0.7-0.8Inoculation->GrowthPellet3. Centrifugation2000xg, 15 min(Remove LB)Growth->PelletWash4. M9 Wash Step(CRITICAL: Remove 14N)Pellet->WashResuspend5. Resuspension1/4 Volume M9 + 15NWash->ResuspendRecovery6. Recovery30-60 min shakingResuspend->RecoveryInduction7. InductionIPTG + OvernightRecovery->Induction

Figure 2: The Marley Resuspension workflow. The wash step (4) is critical to prevent isotope dilution.

Step-by-Step Methodology
  • Biomass Generation (Day 1):

    • Inoculate 1 L of LB media (with antibiotic) with 10 mL of overnight starter culture.

    • Grow at 37°C / 220 RPM until OD600 reaches 0.7 – 0.8 .

    • Scientist Note: Do not overgrow (OD > 1.0). Cells entering stationary phase in LB recover poorly in M9.

  • Harvest & Wash (Critical Step):

    • Centrifuge cells at 2,000 x g for 15 mins. Discard supernatant.

    • The Wash: Resuspend the pellet gently in 200 mL of M9 salts (no nitrogen/glucose) . Centrifuge again.

    • Why? This removes residual amino acids (rich in

      
      N) from the LB. Failure to do this results in ~10-15% isotope dilution [2].
      
  • Resuspension & Recovery:

    • Resuspend the washed pellet in 250 mL (1/4th of original volume) of complete M9 media containing:

      • 1 g/L

        
        NH
        
        
        Cl.
      • 4 g/L Glucose.[8]

      • 1 mM MgSO

        
        , 0.1 mM CaCl
        
        
        , Vitamins (Thiamine).
      • Antibiotics.[9]

    • Incubate at 37°C for 45–60 minutes to allow clearance of unlabeled metabolites and adaptation to minimal media.

  • Induction:

    • Add IPTG (typically 0.5 – 1.0 mM).

    • Reduce temperature to 18°C–25°C for overnight expression (16–20 hours).

    • Result: You achieve the biomass of a 1 L culture using only 250 mL of expensive

      
      N media.
      

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Yield in Rosetta 2 Plasmid Loss.Ensure Chloramphenicol (34 µg/mL) is present in the M9 resuspension media. The pRARE plasmid is metabolically expensive and easily lost.
Precipitate in Media Magnesium Phosphate precipitation.Autoclave M9 salts, MgSO

, and CaCl

separately. Mix only when cool (< 50°C).
No Induction Auxotrophy.Some BL21 variants are sensitive to vitamin deprivation. Always supplement M9 with Thiamine (Vit B1) at 10 mg/L.
Incomplete Labeling Residual LB carryover.Increase the wash step volume or perform two washes with M9 salts before final resuspension.

References

  • Azatian, S. B., et al. (2019).[10][11] "Increasing the buffering capacity of minimal media leads to higher protein yield."[12] Journal of Biomolecular NMR, 73, 11-17. Link

  • Marley, J., Lu, M., & Bracken, C. (2001).[13] "A method for efficient isotopic labeling of recombinant proteins."[8][13][14][15] Journal of Biomolecular NMR, 20(1), 71-75.[13] Link

  • Studier, F. W. (2005).[16] "Protein production by auto-induction in high-density shaking cultures." Protein Expression and Purification, 41(1), 207-234.[16] Link

  • Lobstein, J., et al. (2012). "SHuffle, a novel Escherichia coli protein expression strain capable of correctly folding disulfide bonded proteins in its cytoplasm."[5][6][7] Microbial Cell Factories, 11, 56. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylamine-15N hydrochloride
Reactant of Route 2
Ethylamine-15N hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.